Methyl 5-chloro-2-nitrobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
methyl 5-chloro-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-14-8(11)6-4-5(9)2-3-7(6)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBJHRKCUKTQOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044948 | |
| Record name | Methyl 5-chloro-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51282-49-6 | |
| Record name | Benzoic acid, 5-chloro-2-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51282-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-chloro-2-nitrobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051282496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 5-chloro-2-nitro-, methyl ester | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl 5-chloro-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-chloro-2-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.898 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | METHYL 5-CHLORO-2-NITROBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T5D4K1V51 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Methyl 5-chloro-2-nitrobenzoate CAS number and properties
An In-Depth Technical Guide to Methyl 5-chloro-2-nitrobenzoate for Advanced Research and Development
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis. It delves into the core properties, synthesis methodologies, and critical applications of this compound, providing not just procedural steps but also the underlying scientific rationale to empower your research and development endeavors.
Core Chemical Identity and Physicochemical Properties
This compound is a substituted aromatic compound that serves as a pivotal intermediate in the synthesis of more complex molecules. Its structural features—a chloro group, a nitro group, and a methyl ester on a benzene ring—confer specific reactivity that makes it a valuable building block, particularly in medicinal chemistry.
Structural and Molecular Data
The arrangement of the electron-withdrawing nitro and chloro groups, alongside the ester functionality, dictates the molecule's electrophilic nature and reactivity in subsequent synthetic transformations.
Caption: Chemical Structure of this compound.
Key Properties and Identifiers
The following table summarizes the essential quantitative and qualitative data for this compound. These properties are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 51282-49-6 | [1][2] |
| Molecular Formula | C₈H₆ClNO₄ | [1][3][4] |
| Molecular Weight | 215.59 g/mol | [1][4] |
| Appearance | White to light yellow to green powder/crystal | [1] |
| Melting Point | 48-52 °C | [2][4] |
| Boiling Point | 306.2 ± 22.0 °C (Predicted) | [4] |
| Solubility | Soluble in Methanol | [1] |
| Purity | >97-98% (Typically analyzed by GC) | [1] |
| SMILES String | COC(=O)c1cc(Cl)ccc1--INVALID-LINK--=O | |
| InChI Key | JGBJHRKCUKTQOE-UHFFFAOYSA-N |
Synthesis Methodologies: A Practical Guide
The synthesis of this compound is most commonly achieved via the esterification of its parent carboxylic acid, 5-Chloro-2-nitrobenzoic acid. Several robust protocols exist, the selection of which may depend on available reagents, scale, and desired purity.
Protocol 1: Base-Mediated Esterification with Alkyl Halide
This method employs a weak base and an alkylating agent in a polar aprotic solvent. It is a common and effective laboratory-scale procedure.
Expertise & Experience: The choice of potassium carbonate (K₂CO₃) as a base is strategic. It is strong enough to deprotonate the carboxylic acid, forming a carboxylate nucleophile, but not so strong as to cause hydrolysis of the ester product or promote side reactions. Dimethylformamide (DMF) is an excellent solvent for this Sₙ2 reaction due to its high dielectric constant, which stabilizes the charged intermediates, and its aprotic nature, which does not solvate the nucleophile excessively. Iodomethane is a highly reactive methylating agent.
Experimental Protocol:
-
Dissolve 5-chloro-2-nitrobenzoic acid (1 equivalent) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Add potassium carbonate (approx. 2 equivalents) to the stirred solution, followed by the dropwise addition of iodomethane (approx. 3 equivalents).
-
Allow the reaction mixture to slowly warm to 40 °C and stir for 1 hour.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Perform an aqueous workup by washing the organic phase sequentially with water and saturated sodium chloride solution (brine) to remove DMF and inorganic salts.[2]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to yield the final product as a light yellow solid.[2]
Caption: Workflow for Base-Mediated Esterification.
Protocol 2: Fischer Esterification
This classic method utilizes an acidic catalyst in an alcohol solvent, which also serves as the reagent.
Expertise & Experience: This is an equilibrium-driven process. Using a large excess of methanol shifts the equilibrium towards the product side. Bubbling anhydrous hydrogen chloride (HCl) gas provides the acidic catalyst (H⁺) required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The process must be anhydrous as water can hydrolyze the ester product back to the carboxylic acid.
Experimental Protocol:
-
Dissolve 5-Chloro-2-nitrobenzoic acid in a large excess of anhydrous methanol.[5]
-
Bubble anhydrous hydrogen chloride gas through the solution at room temperature for approximately 4 hours.[5]
-
Pour the reaction mixture into water.
-
Triturate the aqueous mixture with hexane. The product will precipitate or partition into the hexane layer.
-
Decant the hexane layer, dry it over anhydrous magnesium sulfate (MgSO₄), and remove the solvent under vacuum to yield the product.[5]
Applications in Pharmaceutical Synthesis
This compound is not just a laboratory curiosity; it is a crucial intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs).
Key Intermediate for Tolvaptan
The most prominent application of this compound is as a precursor in the multi-step synthesis of Tolvaptan .[3] Tolvaptan is a selective vasopressin V₂-receptor antagonist used to treat hyponatremia (low blood sodium levels) associated with conditions like congestive heart failure and cirrhosis.[3]
The synthesis pathway leverages the reactivity of the functional groups on the this compound core. A key transformation involves the reduction of the nitro group to an amine, which then participates in amide bond formation.
Caption: Simplified role in the Tolvaptan synthesis pathway.
Broader Synthetic Utility
The functional groups on this compound allow for a range of chemical modifications, making it a versatile building block for:
-
Pharmaceuticals: As a scaffold for various biologically active molecules.[6]
-
Agrochemicals: As a starting material for herbicides, insecticides, and fungicides.[7]
-
Dyestuffs and Materials Science: Used in the synthesis of specialized dyes and functional organic materials.[8]
Analytical and Structural Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR): The structure of the product is routinely confirmed by ¹H and ¹³C NMR spectroscopy.[2]
-
Gas Chromatography (GC): Purity is typically assessed by GC, with standards often exceeding 98%.[1]
-
X-ray Crystallography: Detailed structural information, including bond lengths and angles, has been obtained through single-crystal X-ray diffraction. This analysis reveals that the nitro and acetoxy groups are twisted relative to the plane of the benzene ring.[3]
The table below summarizes key data from the crystallographic analysis.
| Crystal Data Parameter | Value | Source |
| Crystal system | Monoclinic | [3] |
| Formula | C₈H₆ClNO₄ | [3] |
| Unit cell dimensions | a = 4.2616 Å, b = 22.470 Å, c = 9.3894 Å | [3] |
| Cell volume | 899.1 ų | [3] |
Safety, Handling, and Storage
Proper handling is crucial due to the chemical nature of this compound. It is classified as an acute oral toxin and an irritant.
Trustworthiness: Adherence to established safety protocols is non-negotiable for ensuring a self-validating system of laboratory safety. The information below is synthesized from multiple safety data sheets.
| Hazard Information | Recommendation | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed. Causes serious eye irritation. | [9] |
| Personal Protective Equipment (PPE) | Dust mask (type N95), chemical safety goggles, protective gloves. | [9] |
| Handling | Avoid breathing dust. Wash hands thoroughly after handling. Use in a well-ventilated area. | [9][10] |
| Storage | Store in a cool, dark, and well-ventilated place. Keep container tightly closed. | [1][9] |
| In Case of Fire | Use water spray, alcohol-resistant foam, or dry chemical. Hazardous combustion products include nitrogen oxides and hydrogen chloride gas. | [9] |
Conclusion
This compound is a high-value chemical intermediate with well-defined properties and established synthesis routes. Its primary importance lies in its role as a key building block in the pharmaceutical industry, most notably for the synthesis of Tolvaptan. The strategic placement of its functional groups provides a versatile platform for a wide range of chemical transformations, making it an indispensable tool for medicinal and synthetic chemists. This guide provides the foundational knowledge and practical insights necessary for its effective and safe utilization in advanced research and development settings.
References
- 1. This compound | 51282-49-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 2. This compound | 51282-49-6 [chemicalbook.com]
- 3. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 51282-49-6 [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. This compound [divbio.eu]
- 7. nbinno.com [nbinno.com]
- 8. Methyl 2-chloro-5-nitrobenzoate | 6307-82-0 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Physical and chemical properties of Methyl 5-chloro-2-nitrobenzoate
An In-Depth Technical Guide to Methyl 5-chloro-2-nitrobenzoate
Authored by: A Senior Application Scientist
Introduction
This compound is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its trifunctional nature, featuring a methyl ester, a chloro group, and a nitro group on a benzene ring, makes it a versatile and valuable intermediate. The specific positioning of these functional groups—particularly the ortho-nitro group relative to the ester and the meta-chloro group—imparts distinct reactivity that is strategically exploited in multi-step syntheses. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, alongside practical insights into its synthesis, reactivity, and applications, with a focus on its pivotal role in pharmaceutical development. Notably, it serves as a key intermediate in the synthesis of the oral vasopressin V2-receptor antagonist, Tolvaptan[1].
Core Physicochemical and Structural Properties
This compound presents as a solid, ranging in color from white to pale yellow[2]. The structural arrangement of its electron-withdrawing groups (nitro and chloro) and the methyl ester moiety dictates its physical characteristics and solubility profile. The compound is generally soluble in organic solvents like methanol and chloroform, while exhibiting poor solubility in water[2][3].
Table 1: Summary of Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 51282-49-6 | [2] |
| Molecular Formula | C₈H₆ClNO₄ | |
| Molecular Weight | 215.59 g/mol | |
| Appearance | White to light yellow/green crystalline powder/solid | [2] |
| Melting Point | 48-52 °C | [2] |
| Boiling Point (Predicted) | 306.2 ± 22.0 °C | [2] |
| Solubility | Soluble in Methanol, slightly soluble in Chloroform | [2] |
| EINECS Number | 257-107-2 | [2] |
Spectroscopic Profile: A Structural Confirmation
The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is characteristic of a 1,2,4-trisubstituted benzene ring. Three distinct signals in the aromatic region are expected. The proton ortho to the nitro group is typically the most deshielded. The methyl ester group will present as a sharp singlet, usually around 3.9 ppm[4].
-
¹³C NMR : The carbon spectrum will show eight distinct signals: six for the aromatic carbons (four CH and two quaternary), one for the ester carbonyl carbon (around 165 ppm), and one for the methyl carbon (around 52 ppm)[4]. The carbons attached to the electron-withdrawing chloro and nitro groups will be significantly influenced.
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides crucial information about the functional groups present. Key absorption bands include:
-
Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
-
A strong carbonyl (C=O) stretching vibration from the ester group, expected around 1720-1740 cm⁻¹.
-
C-O stretching for the ester group.
-
C-Cl stretching vibrations.
-
Aromatic C-H and C=C stretching vibrations.
-
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 215. The presence of a chlorine atom would be evident from the isotopic pattern of the molecular ion, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak[5]. Common fragmentation patterns may include the loss of the methoxy group (-OCH₃) or the nitro group (-NO₂).
Chemical Synthesis and Reactivity
The primary route for synthesizing this compound is through the esterification of its corresponding carboxylic acid, 5-chloro-2-nitrobenzoic acid. This precursor is readily available and serves as the common starting point[6][7].
Experimental Protocol: Fischer Esterification
This protocol describes a standard laboratory synthesis via acid-catalyzed esterification.
Causality : The use of a strong acid catalyst (like gaseous HCl or sulfuric acid) is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it susceptible to nucleophilic attack by methanol. The reaction is an equilibrium process; using methanol as the solvent drives the reaction towards the product side according to Le Châtelier's principle.
Step-by-Step Methodology [8]:
-
Dissolution : Dissolve 5-chloro-2-nitrobenzoic acid (1.0 equivalent) in anhydrous methanol, which acts as both the solvent and the reactant.
-
Catalysis : Slowly bubble anhydrous hydrogen chloride (HCl) gas into the solution at room temperature for several hours, or alternatively, add a catalytic amount of concentrated sulfuric acid.
-
Reaction Monitoring : The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Work-up : Pour the reaction mixture into cold water. The ester, being insoluble in water, will precipitate out as a solid.
-
Isolation and Purification : Collect the solid product by vacuum filtration. Wash the crude product with water to remove any remaining acid and methanol. The product can be further purified by recrystallization from a suitable solvent like methanol or an ethanol/water mixture to yield the final product with high purity.
Diagram 1: Synthesis Workflow via Esterification
Caption: Workflow for the synthesis of this compound.
Reactivity and Role as a Synthetic Intermediate
The reactivity of this compound is governed by its three functional groups. The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions. The primary application of this compound is as a building block where the nitro group is reduced to an amine. This transformation is a critical step in many synthetic pathways.
For instance, in the synthesis of Tolvaptan, this compound is a key starting material[1]. The synthesis involves the reduction of the nitro group to an amine, which then participates in subsequent amide bond formation reactions.
Diagram 2: Key Reaction Pathway
Caption: Role as an intermediate via nitro group reduction.
Applications in Drug Discovery and Development
As a versatile chemical intermediate, this compound is primarily utilized in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active compounds[9]. Its structure is a valuable scaffold that can be elaborated into more complex molecular architectures.
-
Pharmaceutical Synthesis : The most well-documented application is its role in the production of Tolvaptan, a selective vasopressin V2 receptor antagonist used to treat hyponatremia[1]. The transformation from this compound to the core aniline derivative is a foundational step in the overall synthesis.
-
Agrochemicals and Material Science : While direct applications are less documented, related halogenated and nitrated benzoic acid derivatives are common building blocks in the agrochemical industry for creating herbicides and fungicides[10][11]. The electronic properties conferred by its substituents also suggest potential use as a precursor in material science for developing novel organic materials[10].
Safety, Handling, and Storage
Proper handling of this compound is crucial to ensure laboratory safety. It is classified as harmful if swallowed and can cause skin and eye irritation[12].
Table 2: GHS Hazard Information
| Hazard | Classification | Precaution |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed | |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [12][13] |
-
Personal Protective Equipment (PPE) : Standard laboratory PPE, including safety glasses (eyeshields), chemical-resistant gloves, and a lab coat, is mandatory. A dust mask (type N95) should be used when handling the powder to avoid inhalation.
-
Storage : The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area[2][12]. It is classified under storage class 11 for combustible solids.
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[12].
Conclusion
This compound is a chemical intermediate of significant utility, bridging basic chemical synthesis with advanced pharmaceutical manufacturing. Its well-defined physicochemical properties, predictable reactivity, and established synthetic routes make it a reliable building block for researchers and drug development professionals. A thorough understanding of its characteristics, particularly its spectroscopic profile and handling requirements, is essential for its safe and effective application in creating complex, high-value molecules.
References
- 1. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 51282-49-6 [chemicalbook.com]
- 3. Methyl 2-chloro-5-nitrobenzoate | 6307-82-0 [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. Methyl 2-chloro-5-nitrobenzoate | C8H6ClNO4 | CID 22754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sdichem.com [sdichem.com]
- 7. 5-Chloro-2-nitrobenzoic acid 99 2516-95-2 [sigmaaldrich.com]
- 8. prepchem.com [prepchem.com]
- 9. This compound [divbio.eu]
- 10. nbinno.com [nbinno.com]
- 11. arveelabs.com [arveelabs.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Molecular Structure and Properties of Methyl 5-chloro-2-nitrobenzoate
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. The document delves into its molecular architecture, physicochemical properties, synthesis protocols, and relevance in the field of drug development, offering valuable insights for researchers and scientists.
Compound Identification and Core Properties
This compound is an aromatic compound characterized by a benzene ring substituted with a chlorine atom, a nitro group, and a methyl ester group. These functional groups dictate its chemical reactivity and physical properties, making it a versatile precursor in organic synthesis.
A summary of its key identifiers is presented below:
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 51282-49-6 |
| Chemical Formula | C₈H₆ClNO₄[1][2] |
| Molecular Weight | 215.59 g/mol [1] |
| EC Number | 257-107-2[3] |
| PubChem Substance ID | 24881015 |
| InChI Key | JGBJHRKCUKTQOE-UHFFFAOYSA-N |
Molecular Structure and Conformation
The molecular structure of this compound is defined by the spatial arrangement of its constituent atoms and functional groups.
Caption: 2D Chemical Structure of this compound.
Expert Insights on Structural Conformation:
Single-crystal X-ray diffraction analysis provides definitive insights into the three-dimensional conformation of the molecule in its solid state.[2]
-
Non-coplanarity of Functional Groups : A notable structural feature is the significant twisting of the nitro and methyl ester (acetoxy) groups relative to the plane of the benzene ring. The nitro group is twisted by approximately 29.4°, while the ester group is twisted by 49.7°.[2] This steric hindrance between the adjacent bulky groups is a critical determinant of the molecule's reactivity and intermolecular interactions.
-
Intermolecular Forces : In the crystalline structure, weak C—H⋯O hydrogen bonds are observed, which link adjacent molecules to form layers. The crystal packing is further characterized by short intermolecular C⋯O distances of 2.925 Å, indicating significant non-covalent interactions that stabilize the crystal lattice.[2]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties is essential for designing synthetic routes, purification protocols, and formulation strategies.
| Property | Value | Source |
| Appearance | White to light yellow solid/powder | [4] |
| Melting Point | 48-52 °C | [5][1][4] |
| Boiling Point | 306.2 ± 22.0 °C (Predicted) | [1][3] |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
| Solubility | Soluble in Methanol, slightly soluble in Chloroform | [1] |
| Flash Point | >230 °F (>110 °C) | [3] |
Synthesis Protocols and Mechanistic Rationale
This compound is typically synthesized via the esterification of its corresponding carboxylic acid, 5-chloro-2-nitrobenzoic acid. The choice of reagents and reaction conditions is critical for achieving high yield and purity.
Protocol 1: Fischer Esterification
This classic acid-catalyzed method is a straightforward approach for converting a carboxylic acid to its methyl ester.
Caption: Workflow for Fischer Esterification Synthesis.
Methodology:
-
Dissolve 5-chloro-2-nitrobenzoic acid (0.10 mol) in anhydrous methanol (100 ml).[6]
-
Bubble anhydrous hydrogen chloride gas into the solution for 4 hours at room temperature. The HCl acts as a catalyst, protonating the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon for nucleophilic attack by methanol.
-
Pour the reaction mixture into water.[6]
-
Triturate the aqueous mixture with hexane. The organic product will partition into the hexane layer.
-
Separate the hexane layer, dry it with an anhydrous drying agent like magnesium sulfate (MgSO₄), and filter.
-
Remove the hexane solvent under reduced pressure to yield this compound.[6]
Protocol 2: Synthesis via Alkylation
This method employs a base and a methylating agent, offering an alternative pathway that avoids the use of gaseous HCl.
Methodology:
-
To a stirred solution of 5-chloro-2-nitrobenzoic acid (46.60 mmol) in an anhydrous solvent like acetone or DMF at 0 °C, add potassium carbonate (K₂CO₃).[2][4] The base deprotonates the carboxylic acid to form a carboxylate salt, which is a more potent nucleophile.
-
Add a methylating agent such as iodomethane (MeI) or dimethyl sulfate (Me₂SO₄).[2][4]
-
Allow the reaction to proceed, often with gentle warming (e.g., to 40 °C or reflux), for a specified time (30-60 minutes).[2][4]
-
Cool the mixture, pour it into an ice-water bath, and extract the product with an organic solvent like ethyl acetate.[2]
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate (Na₂SO₄).[4]
-
Concentrate the solution under reduced pressure and purify the crude product using silica gel column chromatography to obtain the pure ester.[4]
Application in Drug Development
The true value of this compound for this audience lies in its application as a building block in pharmaceutical synthesis. Its specific arrangement of functional groups allows for sequential chemical modifications, leading to complex molecular targets.
-
Intermediate for Tolvaptan : this compound is a documented intermediate in the synthesis of Tolvaptan.[2] Tolvaptan is a selective, orally active vasopressin V₂-receptor antagonist used to treat hyponatremia (low blood sodium levels) associated with conditions like heart failure and cirrhosis.[2] The nitro and chloro groups on the benzene ring serve as chemical handles for subsequent reactions to build the complex structure of the final active pharmaceutical ingredient (API).
Safety and Handling
According to the Globally Harmonized System (GHS), this compound is classified with the GHS07 pictogram and the signal word "Warning".[5]
-
Hazard Statement : H302 - Harmful if swallowed.[5]
-
Precautionary Measures : Standard laboratory personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this solid compound.[5] It is classified as a combustible solid.[7]
References
- 1. This compound CAS#: 51282-49-6 [chemicalbook.com]
- 2. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. This compound | 51282-49-6 [chemicalbook.com]
- 5. This compound 97 51282-49-6 [sigmaaldrich.com]
- 6. prepchem.com [prepchem.com]
- 7. 5-クロロ-2-ニトロ安息香酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]
Solubility of Methyl 5-chloro-2-nitrobenzoate in organic solvents
An In-Depth Technical Guide to the Solubility of Methyl 5-chloro-2-nitrobenzoate in Organic Solvents
Introduction: The Foundational Importance of Solubility
This compound is a key chemical intermediate, notably in the synthesis of pharmaceutical compounds such as the vasopressin V2-receptor antagonist, tolvaptan.[1] In the journey from laboratory-scale synthesis to industrial production and final drug formulation, understanding the solubility of this compound is not merely a matter of academic curiosity; it is a critical parameter that dictates the efficiency, scalability, and success of multiple stages of drug development.
The solubility of an active pharmaceutical ingredient (API) or its intermediate in various solvents governs crucial processes including:
-
Reaction Kinetics and Yield: Ensuring reactants are in the same phase for optimal interaction.
-
Purification and Crystallization: Selecting appropriate anti-solvents and crystallization media is fundamental for achieving high purity and desired crystal morphology.[2]
-
Formulation Development: The ability to dissolve the compound is the first step in creating viable dosage forms.[3]
-
Analytical Method Development: Preparing standardized solutions for quantification by techniques like HPLC requires precise solubility knowledge.
This guide provides a comprehensive framework for researchers and drug development professionals to understand, experimentally determine, and model the solubility of this compound. We will move beyond simple data reporting to explain the underlying principles and provide robust, field-proven protocols.
Physicochemical Profile of this compound
A molecule's structure is the primary determinant of its physical properties, including solubility. Before delving into experimental determination, a review of its key characteristics provides a predictive foundation for its behavior.
The structure features a benzene ring substituted with a chloro group, a nitro group, and a methyl ester group. This combination of functional groups—a polar, electron-withdrawing nitro group, a lipophilic chloro group, and a polar ester group—results in a molecule with moderate polarity. Its melting point is in the range of 48-52 °C.[4]
| Property | Value | Source |
| Molecular Formula | C₈H₆ClNO₄ | [4] |
| Molecular Weight | 215.59 g/mol | [5] |
| Melting Point | 48-52 °C (lit.) | [4] |
| Appearance | White to light yellow crystalline solid | [4] |
| CAS Number | 51282-49-6 |
Based on the principle of "like dissolves like," we can anticipate that this compound will exhibit limited solubility in non-polar solvents (e.g., hexane) and greater solubility in solvents of intermediate to high polarity, such as alcohols, ketones, and esters. The presence of nitro and halogen substituents generally enhances solubility in organic solvents like dichloromethane and ethyl acetate while decreasing aqueous solubility.[6] Qualitative data confirms it is slightly soluble in chloroform and methanol.[4]
Logical Framework for Solubility
The interplay between the solute's properties and the solvent's characteristics dictates the extent of dissolution. This relationship is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.
Caption: Relationship between solute/solvent properties and solubility.
Experimental Determination of Thermodynamic Solubility
To obtain reliable and reproducible solubility data, a validated experimental protocol is essential. The "gold standard" for determining thermodynamic solubility is the isothermal shake-flask method, which measures the concentration of a saturated solution at equilibrium.[2][7]
Core Principle & Justification
This method establishes a true thermodynamic equilibrium between the undissolved solid solute and the solute dissolved in the solvent. This is distinct from kinetic solubility, which can often overestimate true solubility due to the formation of supersaturated or metastable solutions.[3][7] For process chemistry and formulation, thermodynamic solubility is the more relevant and reliable metric.
Experimental Workflow: Isothermal Shake-Flask Method
Caption: Workflow for the isothermal shake-flask solubility determination.
Detailed Step-by-Step Protocol
-
Materials Preparation:
-
Solute: Use pure, crystalline this compound. The solid-state form (polymorph) can influence solubility, so consistent batch use is critical.
-
Solvents: Utilize high-purity (e.g., HPLC grade) organic solvents.
-
Equipment: Calibrated analytical balance, thermostat-controlled orbital shaker, centrifuge, calibrated pipettes, HPLC system.
-
-
Equilibration:
-
Add an excess amount of the solid compound to a series of glass vials containing a known volume of the desired organic solvent. "Excess" is critical to ensure equilibrium with the solid phase is maintained.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C, 37 °C). Agitate for a predetermined period (typically 24 to 72 hours) sufficient to reach equilibrium. Expertise Insight: The time to reach equilibrium should be determined empirically by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration no longer changes.
-
-
Sample Collection and Preparation:
-
Remove vials from the shaker and allow them to stand at the same temperature to let undissolved solids settle.
-
Carefully withdraw a sample from the clear supernatant. To ensure no solid particles are transferred, either centrifuge the vial and sample from the top layer or filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE). Trustworthiness Check: This step is crucial. Any particulate matter in the sample will lead to an erroneously high solubility measurement.
-
Immediately perform a precise gravimetric or volumetric dilution of the saturated solution into a suitable solvent (typically the mobile phase for HPLC analysis) to bring the concentration within the calibrated range of the analytical method.
-
-
Analytical Quantification (HPLC-UV Method)
-
Principle: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and specific method for quantifying the concentration of aromatic compounds like this compound.[8]
-
Representative HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~254 nm (to be confirmed by UV scan of a standard).[9]
-
Column Temperature: 30 °C.
-
-
Calibration: Prepare a series of calibration standards of known concentration from a stock solution. Generate a calibration curve by plotting peak area against concentration. The curve must demonstrate linearity (R² > 0.999) over the expected concentration range of the diluted samples.
-
Analysis: Inject the diluted samples and determine their concentration by interpolation from the calibration curve.
-
-
Data Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express solubility in desired units: mg/mL, mol/L, or mole fraction (x).
-
Data Analysis and Thermodynamic Modeling
Once experimental data is collected at various temperatures, it can be correlated using thermodynamic models to provide deeper insight into the dissolution process.
The van't Hoff Equation
The relationship between solubility (expressed as mole fraction, x) and temperature (T) can be described by the van't Hoff equation, which allows for the calculation of the apparent thermodynamic properties of dissolution.
ln(x) = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)
Where:
-
ΔH°sol is the standard enthalpy of solution.
-
ΔS°sol is the standard entropy of solution.
-
R is the ideal gas constant.
A plot of ln(x) versus 1/T yields a straight line with a slope of -ΔH°sol/R and an intercept of ΔS°sol/R.[2]
-
Positive ΔH°sol (Endothermic): Indicates that solubility increases with increasing temperature. This is the most common scenario for solid solutes.
-
Positive ΔS°sol: Indicates an increase in disorder as the solid dissolves, which is expected and drives the process.
The Modified Apelblat Equation
For more precise data correlation over a range of temperatures, the semi-empirical modified Apelblat equation is widely used.[2][10][11]
ln(x) = A + (B / T) + C * ln(T)
Where A, B, and C are empirical parameters determined by fitting the model to the experimental solubility data. This model is highly effective for practical data fitting in the pharmaceutical industry due to its simplicity and accuracy.
Conclusion
A thorough understanding of the solubility of this compound is indispensable for its effective use in pharmaceutical development. This guide has provided a comprehensive framework, moving from theoretical prediction based on molecular structure to a detailed, validated protocol for experimental determination using the isothermal shake-flask method coupled with HPLC analysis. By applying these methodologies and interpreting the data through established thermodynamic models like the van't Hoff and Apelblat equations, researchers can generate the robust and reliable solubility profiles necessary for process optimization, purification, and formulation design. This systematic approach ensures scientific integrity and provides the actionable insights required to accelerate the development of new medicines.
References
- 1. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. This compound CAS#: 51282-49-6 [m.chemicalbook.com]
- 5. Methyl 2-chloro-5-nitrobenzoate | C8H6ClNO4 | CID 22754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 5-chloro-2-fluoro-3-nitrobenzoate | 1153285-33-6 | Benchchem [benchchem.com]
- 7. pharmatutor.org [pharmatutor.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Introduction: A Versatile Building Block in Modern Organic Synthesis
An In-Depth Technical Guide to the Synthetic Utility of Methyl 5-chloro-2-nitrobenzoate
This compound (CAS No: 51282-49-6) is a polysubstituted aromatic compound that serves as a highly versatile intermediate in organic chemistry.[1] Its structure is characterized by three key functional groups attached to a benzene ring: a methyl ester, a nitro group, and a chlorine atom. This specific arrangement of an electron-withdrawing nitro group, a modifiable ester, and a displaceable halogen atom provides chemists with a powerful tool for constructing complex molecular architectures. The strategic positioning of these groups allows for a series of selective transformations, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[2][3] This guide provides a detailed exploration of its primary synthetic applications, grounded in mechanistic principles and supported by practical, field-proven protocols.
Core Reactivity and Strategic Transformations
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The presence of the powerful electron-withdrawing nitro group deactivates the ring towards electrophilic substitution but, crucially, activates it for nucleophilic aromatic substitution. This allows for a predictable and sequential manipulation of the molecule. The primary transformations revolve around:
-
Reduction of the Nitro Group: Conversion to a primary amine, which dramatically alters the electronic properties of the ring and serves as a key functional handle for further elaboration.
-
Nucleophilic Aromatic Substitution (SNAr) of the Chlorine Atom: Replacement of the chloride with a variety of nucleophiles, enabling the formation of new carbon-heteroatom or carbon-carbon bonds.
-
Modification of the Methyl Ester: Hydrolysis to the corresponding carboxylic acid or conversion into amides, providing another point of diversification.
dot
Caption: Key synthetic transformations of this compound.
Synthesis of this compound
The title compound is typically prepared from its corresponding carboxylic acid, 5-chloro-2-nitrobenzoic acid. Standard esterification methods are effective, with the choice of protocol often depending on scale and available reagents.
| Method | Reagents | Solvent | Conditions | Reference |
| Fischer Esterification | Anhydrous HCl (gas), Methanol | Methanol | Room Temperature, 4 hours | [4] |
| Alkylation (Sulfate) | Dimethyl sulfate (Me₂SO₄), K₂CO₃ | Acetone | Reflux, 30 minutes | [2] |
| Alkylation (Iodide) | Iodomethane (MeI), K₂CO₃ | DMF | 0 °C to 40 °C, 1 hour | [5] |
Selective Reduction of the Nitro Group
One of the most fundamental and widely used transformations of this intermediate is the reduction of the nitro group to a primary aniline. This conversion is pivotal as it transforms a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group, thereby opening up new synthetic possibilities like diazotization or acylation.[6] The key challenge is to achieve this reduction with high chemoselectivity, preserving both the chloro and methyl ester functionalities.
A variety of methods are available, each with distinct advantages. Catalytic hydrogenation is often clean and efficient, while metal-acid systems are robust and economical.
| Reagent System | Key Advantages / Considerations | Reference |
| H₂ / Pd/C | High efficiency; can sometimes lead to dehalogenation (hydrodechlorination) as a side reaction. | [7] |
| H₂ / Raney Nickel | Effective and less prone to dehalogenation of aryl chlorides compared to Pd/C. | [7] |
| Fe / HCl or NH₄Cl | Economical and highly effective; standard for industrial-scale reductions. | [6] |
| SnCl₂ | Provides a mild method for reduction in the presence of other reducible groups. | [7] |
| Hydrazine Glyoxylate / Mg | A newer reagent system reported to selectively reduce nitro groups without hydrogenolysis of halogens. |
Experimental Protocol: Reduction using Iron in Acidic Medium
This protocol describes a classic and reliable method for the reduction of the nitro group.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Solvent Addition: Add a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Reagent Addition: Add iron powder (Fe, ~3-5 eq) and a catalytic amount of ammonium chloride (NH₄Cl) or acetic acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture and filter it through a pad of celite to remove the iron salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent to yield the crude Methyl 2-amino-5-chlorobenzoate, which can be further purified by column chromatography or recrystallization.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group activates the aromatic ring towards attack by nucleophiles.[8] Although the chlorine atom is meta to the nitro group, which provides less activation than an ortho or para relationship, the reaction is still feasible with a range of nucleophiles, particularly under forcing conditions (heat, strong nucleophiles).[9] The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8][10]
dot
Caption: The addition-elimination mechanism of SNAr via a Meisenheimer complex. (Note: Image placeholders are used in the DOT script; a rendering tool would replace these with actual chemical structures).
This reaction is highly valuable for installing amines, thiols, and alkoxides, thereby creating precursors for various heterocyclic systems and other complex targets.
Experimental Protocol: Substitution with an Amine
This protocol provides a general method for the substitution of the chlorine atom with a primary or secondary amine.
-
Setup: In a sealed tube or a round-bottom flask fitted with a reflux condenser, combine this compound (1.0 eq), the desired amine (1.2-2.0 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent: Add a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[10]
-
Reaction: Heat the mixture to a high temperature (e.g., 80-120 °C) and stir until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and pour it into a beaker of ice water.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude product can be purified by silica gel chromatography.
Transformations of the Methyl Ester
The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions.[11] This unmasks a carboxylic acid functionality, which is useful for peptide couplings, further derivatization, or altering the solubility of the molecule.
Experimental Protocol: Basic Hydrolysis of the Ester
-
Setup: Dissolve this compound (1.0 eq) in a suitable solvent like methanol or tetrahydrofuran (THF).
-
Saponification: Add an aqueous solution of sodium hydroxide (NaOH, ~2.0 eq) and stir the mixture. The reaction can be performed at room temperature or with gentle heating to accelerate the process.[11]
-
Monitoring: Monitor the reaction by TLC until the ester starting material has disappeared.
-
Acidification: Cool the mixture in an ice bath and carefully acidify with a mineral acid (e.g., concentrated HCl) until the pH is ~1-2. The carboxylic acid product should precipitate out of the solution.[11]
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-chloro-2-nitrobenzoic acid.
Applications in Multi-Step Synthesis
The true power of this compound is realized when these individual transformations are combined in multi-step syntheses. Its role as a versatile building block is exemplified by its use in the synthesis of pharmaceuticals.
Case Study: Intermediate for the Vasopressin Antagonist Tolvaptan
This compound is a documented intermediate in the synthesis of Tolvaptan, a selective vasopressin V₂-receptor antagonist used to treat hyponatremia.[2] The synthesis leverages the reactivity of this starting material to construct the core of the final drug molecule. While the full industrial synthesis is proprietary, a plausible academic route would involve the key transformations discussed:
dot
Caption: Simplified workflow illustrating the role of this compound as a precursor.
This pathway highlights a common strategy:
-
Reduction of the nitro group to form the aniline derivative.
-
Further functionalization of the resulting aniline, often through acylation followed by cyclization, to build a more complex heterocyclic core.
Beyond pharmaceuticals, the diverse functionalities of this compound make it a valuable precursor for developing herbicides, insecticides, and fungicides in the agrochemical industry, as well as for creating novel organic electronic materials.[3][12]
Conclusion
This compound is a cornerstone intermediate in organic synthesis, offering a trifecta of reactive sites that can be manipulated with a high degree of predictability and control. Its ability to undergo selective nitro reduction, nucleophilic aromatic substitution, and ester hydrolysis makes it an invaluable building block for accessing a wide range of complex molecules. For researchers in drug discovery and materials science, a thorough understanding of the reactivity and synthetic protocols associated with this compound is essential for the efficient design and execution of innovative synthetic routes.
References
- 1. This compound | CAS 51282-49-6 [matrix-fine-chemicals.com]
- 2. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. prepchem.com [prepchem.com]
- 5. This compound | 51282-49-6 [chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. nbinno.com [nbinno.com]
A Technical Guide to the Commercial Sourcing and Quality Verification of Methyl 5-chloro-2-nitrobenzoate for Pharmaceutical and Research Applications
Executive Summary
Methyl 5-chloro-2-nitrobenzoate (CAS No. 51282-49-6) is a pivotal chemical intermediate in the synthesis of a range of high-value molecules, most notably as a precursor to the vasopressin V2-receptor antagonist, Tolvaptan.[1] Its structural integrity and purity are paramount to ensuring the success of multi-step synthetic campaigns, influencing reaction efficiency, impurity profiles of downstream products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth framework for researchers, scientists, and drug development professionals on navigating the commercial supplier landscape for this compound. It details a robust, field-proven methodology for supplier evaluation, outlines critical quality control parameters, and furnishes validated analytical protocols for in-house verification. The objective is to empower scientific teams to make informed sourcing decisions that mitigate risk and uphold the highest standards of scientific integrity.
Introduction: The Strategic Importance of a Key Building Block
This compound is a substituted nitrobenzoate ester whose chemical architecture makes it a versatile reagent in organic synthesis. The presence of the electron-withdrawing nitro group and the chloro substituent on the benzene ring activates the molecule for various chemical transformations. Its primary utility lies in its role as a key building block for complex heterocyclic structures and other pharmacologically active agents.[1][2]
Chemical Properties:
The synthesis of this intermediate often starts from 5-chloro-2-nitrobenzoic acid, which is then esterified.[1][8][10] Potential impurities can arise from the starting materials, side reactions, or incomplete reactions, making rigorous quality control a non-negotiable aspect of its procurement.
Navigating the Commercial Supplier Landscape
The selection of a supplier for a critical starting material like this compound extends beyond mere availability and price. A strategic approach is required to ensure a consistent and reliable supply of high-quality material. Suppliers can generally be categorized into three tiers:
-
Tier 1: Major Manufacturers and Global Distributors: These include large, well-established chemical companies (e.g., Sigma-Aldrich/Merck, TCI America, Thermo Fisher Scientific) that offer extensive documentation, robust quality management systems, and often multiple purity grades.[3][4][7] They are typically the most reliable choice for research, development, and initial scale-up activities.
-
Tier 2: Specialized Synthesis Laboratories and Regional Suppliers: These companies may offer more competitive pricing or larger batch sizes. While many maintain high-quality standards, they require more rigorous initial validation by the end-user.
-
Tier 3: Chemical Marketplaces and Sourcing Platforms: Platforms like Echemi and ChemicalBook list numerous suppliers, often from international markets.[5][8][9] These can be valuable for sourcing bulk quantities but demand the most stringent due diligence, including independent analytical testing of every batch received.
Core Evaluation Criteria for Supplier Selection:
-
Certificate of Analysis (CoA): The CoA is the primary document attesting to a batch's quality. It should be batch-specific and clearly state the test methods used (e.g., GC, HPLC, NMR) and the resulting purity value.
-
Purity Specification: Suppliers typically offer purities ranging from 97% to >98%.[3][7] For pharmaceutical applications, the highest available purity is recommended to minimize the introduction of process-related impurities.
-
Documentation and Transparency: A trustworthy supplier will readily provide a Safety Data Sheet (SDS) and be transparent about the country of origin and the analytical methods used.
-
Batch-to-Batch Consistency: Inquire about the supplier's process for ensuring consistency. A change in the impurity profile between batches can have significant downstream consequences.
-
Supply Chain Reliability: For long-term projects, assess the supplier's ability to provide consistent material over time. This includes understanding lead times and stock availability.[7]
Technical Deep Dive: In-House Quality Verification
While a supplier's CoA is essential, it is a best practice in the pharmaceutical industry to perform independent, in-house verification of critical starting materials. This ensures the material meets the specific requirements of your synthetic process and provides a baseline for troubleshooting any future issues.
Comparative Analysis of Commercial Specifications
The following table summarizes typical specifications for this compound from leading commercial suppliers. This serves as a baseline for what researchers can expect.
| Parameter | Sigma-Aldrich [3] | TCI America [4][7] | Representative Data from Echemi [5] |
| CAS Number | 51282-49-6 | 51282-49-6 | 51282-49-6 |
| Purity | 97% | >98.0% (GC) | Typically 99% (Varies by supplier) |
| Appearance | Solid | White to Light yellow to Green powder to crystal | Powder |
| Melting Point | 48-52 °C | 48.0 to 52.0 °C | 48.5 °C |
| Formula | ClC₆H₃(NO₂)CO₂CH₃ | C₈H₆ClNO₄ | C₈H₆ClNO₄ |
Experimental Protocols for Material Verification
The following are standardized protocols that can be adapted for the in-house quality control of this compound.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. It separates the main component from any non-volatile impurities.
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Methodology:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point. For example, 50:50 to 95:5 Acetonitrile:Water over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Sample Preparation: Prepare a stock solution of ~1 mg/mL in Acetonitrile. Dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase composition.
-
Analysis: Inject 10 µL and integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
-
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation by probing the chemical environment of the hydrogen atoms in the molecule.
-
Instrumentation: 300 MHz or higher NMR spectrometer.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire a standard proton NMR spectrum.
-
Expected Spectrum: The spectrum should be consistent with the structure of this compound. Key expected signals include:
-
A singlet for the methyl ester protons (~3.9 ppm).
-
Three aromatic protons in the range of 7.5-8.0 ppm, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
-
Analysis: The absence of significant unassignable peaks confirms the structural identity and provides an estimate of purity with respect to proton-containing impurities.
-
Protocol 3: Identity Confirmation by Mass Spectrometry (MS)
-
Principle: Mass spectrometry confirms the molecular weight of the compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also separate volatile impurities.
-
Instrumentation: GC-MS or a direct infusion MS system.
-
Methodology (GC-MS):
-
GC Column: A standard non-polar column (e.g., DB-5ms).
-
Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min.
-
Ionization: Electron Ionization (EI).
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) in a volatile solvent like Dichloromethane or Ethyl Acetate.
-
Analysis: The mass spectrum should show a molecular ion peak (M⁺) or characteristic fragment ions consistent with the structure. For this compound, the expected molecular weight is ~215.59 g/mol . The isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl) should also be observable.
-
Visualization of the Supplier Qualification Workflow
A systematic approach is crucial for qualifying a new supplier for a critical raw material. The following diagram outlines a logical workflow from initial identification to final approval.
Caption: A workflow for qualifying and monitoring commercial chemical suppliers.
Conclusion
The procurement of this compound is a critical step in many research and drug development programs. A thorough, technically grounded approach to supplier selection and material verification is not merely a quality control exercise; it is a fundamental component of robust and reproducible science. By integrating the principles of supplier auditing, comparative analysis of specifications, and rigorous in-house analytical testing, scientific organizations can ensure the integrity of their starting materials, de-risk their synthetic campaigns, and accelerate their path to discovery and innovation.
References
- 1. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound 97 51282-49-6 [sigmaaldrich.com]
- 4. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. 5-氯-2-硝基苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | 51282-49-6 | TCI AMERICA [tcichemicals.com]
- 8. This compound | 51282-49-6 [chemicalbook.com]
- 9. This compound CAS#: 51282-49-6 [chemicalbook.com]
- 10. prepchem.com [prepchem.com]
Methodological & Application
Application Note & Protocol: Synthesis of Methyl 5-chloro-2-nitrobenzoate via Fischer Esterification
Abstract: This document provides a detailed, field-proven experimental protocol for the synthesis of Methyl 5-chloro-2-nitrobenzoate, a key intermediate in the production of various pharmaceutical compounds.[1] The primary method detailed is the Fischer-Speier esterification of 5-chloro-2-nitrobenzoic acid using methanol with an acid catalyst. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, comprehensive safety protocols, and methods for product purification and characterization to ensure reproducibility and high purity.
Introduction and Scientific Background
This compound is a valuable building block in organic synthesis. The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental transformation. The most direct and classical method for this synthesis is the Fischer-Speier esterification.
Mechanism: The Fischer-Speier Esterification
Fischer esterification is a reversible, acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[2][3] The reaction equilibrium must be actively shifted towards the product side to achieve a high yield. This is typically accomplished by using a large excess of the alcohol reactant (in this case, methanol) or by removing water as it is formed.[2][4]
The mechanism involves several key steps:
-
Protonation of the Carbonyl: The acid catalyst (concentrated sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid. This significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[3][5]
-
Nucleophilic Attack: A molecule of methanol (the nucleophile) attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[4]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.
-
Deprotonation: The protonated ester is deprotonated by a weak base (like water or another methanol molecule) to regenerate the acid catalyst and yield the final ester product.[4]
Materials, Reagents, and Safety Precautions
Executing this protocol requires strict adherence to safety standards. All operations must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Reagent and Equipment List
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. |
| 5-Chloro-2-nitrobenzoic acid | C₇H₄ClNO₄ | 201.56 | 2516-95-2 |
| Methanol (Anhydrous) | CH₃OH | 32.04 | 67-56-1 |
| Sulfuric Acid (Conc., 98%) | H₂SO₄ | 98.08 | 7664-93-9 |
| Deionized Water | H₂O | 18.02 | 7732-18-5 |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 |
Equipment: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer and stir bar, separatory funnel, Buchner funnel and flask for vacuum filtration, rotary evaporator, beakers, and graduated cylinders.
Critical Safety Information
This synthesis involves hazardous materials that require careful handling.
| Chemical | Hazard Summary |
| 5-Chloro-2-nitrobenzoic acid | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[6][7] |
| Methanol | Highly Flammable Liquid and Vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs, particularly the optic nerve, which can lead to blindness.[8][9][10][11] |
| Sulfuric Acid (Conc.) | Causes severe skin burns and eye damage. Reacts violently with water, generating significant heat.[12][13] Always add acid to other liquids slowly; never the other way around. |
| This compound | Causes skin irritation and serious eye irritation. May cause respiratory irritation.[14] |
Detailed Experimental Protocol
This protocol is based on a starting quantity of 10.0 g of 5-chloro-2-nitrobenzoic acid.
Reaction Setup & Reflux
-
Preparation: Place 10.0 g (49.6 mmol) of 5-chloro-2-nitrobenzoic acid into a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: In the fume hood, add 100 mL of anhydrous methanol to the flask. Stir the mixture to dissolve the solid.
-
Catalyst Addition: While stirring, carefully and slowly add 3.0 mL of concentrated sulfuric acid to the methanol solution.
-
Causality Note: Sulfuric acid is a dense, strong acid that generates significant heat upon dilution.[13] Adding it slowly to the methanol solution allows for controlled dissipation of this heat, preventing dangerous splashing and boiling.
-
-
Reflux: Attach a reflux condenser to the flask and ensure a steady flow of cooling water. Heat the mixture to a gentle reflux using a heating mantle. Continue to reflux for 3-4 hours.
-
Causality Note: Heating to reflux accelerates the reaction rate, allowing the equilibrium to be reached much faster than at room temperature. The condenser prevents the loss of the volatile methanol solvent/reactant.[15]
-
Work-up and Product Isolation
-
Cooling: After the reflux period, turn off the heat and allow the flask to cool to room temperature.
-
Precipitation: Carefully pour the cooled reaction mixture into a beaker containing 400 mL of an ice-water slurry while stirring. A pale-yellow or white solid should precipitate.
-
Causality Note: this compound is poorly soluble in water. Pouring the reaction mixture into a large volume of water causes the ester product to precipitate out of the solution, while the excess methanol, sulfuric acid catalyst, and any unreacted starting material remain dissolved in the aqueous phase.[15][16]
-
-
Filtration: Collect the crude solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid on the filter paper with two 50 mL portions of cold deionized water to remove residual acid and methanol.
-
Drying: Press the solid as dry as possible on the filter paper. It can then be left to air-dry or dried in a vacuum oven at a low temperature (~40 °C).
Purification via Recrystallization
-
Solvent Selection: Transfer the crude, dried solid to a clean Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely.
-
Crystallization: Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Final Filtration: Collect the purified, crystalline product by vacuum filtration. Wash the crystals with a small amount of ice-cold methanol to remove any surface impurities.
-
Final Drying: Dry the purified product thoroughly to remove all traces of solvent. Record the final mass and calculate the percent yield.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Product Characterization
The identity and purity of the final product should be confirmed through physical and spectroscopic methods.
| Property | Expected Result |
| Appearance | White to light yellow solid/crystals.[1][17] |
| Melting Point | 48-52 °C (literature value).[18][19][20] A sharp melting range within this window indicates high purity. |
| Yield | Theoretical Yield: 10.7 g. Typical yields range from 75-90%. |
Spectroscopic Data
-
Infrared (IR) Spectroscopy: Key vibrational frequencies confirm the presence of the required functional groups.
-
¹H NMR Spectroscopy (CDCl₃): The proton NMR spectrum provides definitive structural confirmation.
-
~3.95 ppm (singlet, 3H): Protons of the methyl ester (-OCH₃) group.
-
~7.5-8.2 ppm (multiplet, 3H): Aromatic protons on the benzene ring, with coupling patterns consistent with the substitution pattern.
-
References
- 1. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. byjus.com [byjus.com]
- 5. homework.study.com [homework.study.com]
- 6. 5-Chloro-2-nitrobenzoic acid 99 2516-95-2 [sigmaaldrich.com]
- 7. 5-Chloro-2-nitrobenzoic acid | C7H4ClNO4 | CID 17286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. sds.chemtel.net [sds.chemtel.net]
- 10. mgc-a.com [mgc-a.com]
- 11. leap.epa.ie [leap.epa.ie]
- 12. fishersci.com [fishersci.com]
- 13. Sulfuric Acid 6 M - 18 M (Concentrated) SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 14. fishersci.com [fishersci.com]
- 15. chemlab.truman.edu [chemlab.truman.edu]
- 16. personal.tcu.edu [personal.tcu.edu]
- 17. echemi.com [echemi.com]
- 18. This compound CAS#: 51282-49-6 [chemicalbook.com]
- 19. 5-クロロ-2-ニトロ安息香酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 20. This compound | 51282-49-6 [chemicalbook.com]
- 21. homework.study.com [homework.study.com]
Step-by-step synthesis of Methyl 2-amino-5-chlorobenzoate from Methyl 5-chloro-2-nitrobenzoate
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of Methyl 2-amino-5-chlorobenzoate, a key intermediate in the pharmaceutical industry, from Methyl 5-chloro-2-nitrobenzoate.[1] The primary method detailed is the reduction of the aromatic nitro group using tin(II) chloride, a classic and reliable method that avoids the potential dehalogenation sometimes observed with catalytic hydrogenation. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, safety protocols, and characterization methods.
Introduction
Methyl 2-amino-5-chlorobenzoate is a crucial building block in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1] Its structure, featuring an aniline and a methyl ester, makes it a versatile precursor for creating more complex molecules. A common and economically viable route to this compound is the reduction of the nitro group of its precursor, this compound.
The reduction of aromatic nitro compounds is a fundamental transformation in organic chemistry.[2] While various methods exist, including catalytic hydrogenation and metal reductions, the choice of reagent is critical to ensure selectivity and high yield, especially in the presence of other functional groups like esters and halides.[2][3] This protocol will focus on the use of tin(II) chloride (SnCl₂) in an acidic medium, a method known for its efficiency and functional group tolerance.[3][4]
Reaction Overview and Mechanism
The conversion of this compound to Methyl 2-amino-5-chlorobenzoate is a reduction reaction. The core of this transformation is the reduction of the nitro group (-NO₂) to an amino group (-NH₂).
The generally accepted mechanism for the reduction of a nitroarene to an aniline involves a series of steps where the nitro group is progressively reduced.[2] The reaction proceeds through nitroso and hydroxylamine intermediates before yielding the final aniline product.[2][5] In the case of reduction with a metal in acidic media, such as tin(II) chloride in hydrochloric acid, the mechanism involves electron transfer from the metal to the nitro group.[5] The tin is oxidized from Sn(II) to Sn(IV) during this process.[4]
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Grade | Supplier |
| This compound | C₈H₆ClNO₄ | 215.59 | ≥98% | Sigma-Aldrich |
| Tin(II) chloride dihydrate | SnCl₂·2H₂O | 225.63 | ACS Reagent | Fisher Scientific |
| Concentrated Hydrochloric Acid | HCl | 36.46 | 37% | VWR |
| Ethyl acetate | C₄H₈O₂ | 88.11 | ACS Grade | Sigma-Aldrich |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Laboratory Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous | VWR |
| Deionized Water | H₂O | 18.02 | N/A | In-house |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel (500 mL)
-
Büchner funnel and flask
-
Rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄)
-
NMR spectrometer
-
FT-IR spectrometer
-
Melting point apparatus
Experimental Protocol
Reaction Setup
Caption: Workflow for the synthesis of Methyl 2-amino-5-chlorobenzoate.
-
Preparation of the Reaction Mixture:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 46.4 mmol).
-
Add 100 mL of ethanol to the flask and stir until the starting material is fully dissolved.
-
-
Reduction with Tin(II) Chloride:
-
In a separate beaker, prepare a solution of tin(II) chloride dihydrate (52.5 g, 232 mmol, 5 equivalents) in 50 mL of concentrated hydrochloric acid. Caution: This step is exothermic and should be performed in a fume hood with appropriate personal protective equipment (PPE).
-
Slowly add the tin(II) chloride solution to the stirring solution of the nitro compound in the round-bottom flask. The addition should be done portion-wise to control the exothermic reaction.
-
Once the addition is complete, attach a reflux condenser and heat the reaction mixture to 70-80°C.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent. The reaction is complete when the starting material spot is no longer visible. This typically takes 2-4 hours.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the reaction mixture over 200 g of crushed ice in a large beaker.
-
Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 8. Caution: Vigorous gas evolution (CO₂) will occur. A white precipitate of tin salts will form.[6][7]
-
Extract the product from the aqueous slurry with ethyl acetate (3 x 100 mL). The tin salts can sometimes cause emulsions, which may be broken by the addition of brine or filtration through a pad of celite.[6]
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a mixture of ethanol and water to afford Methyl 2-amino-5-chlorobenzoate as a white to off-white crystalline solid.[1]
-
Safety Precautions
-
General: This procedure should be carried out in a well-ventilated fume hood. Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[8]
-
Tin(II) Chloride: Tin(II) chloride is corrosive and can cause skin and eye irritation.[9][10] Avoid inhalation of dust.
-
Hydrochloric Acid: Concentrated hydrochloric acid is highly corrosive and toxic.[9] Handle with extreme care and avoid inhaling the vapors.
-
Neutralization: The neutralization step with sodium bicarbonate is highly exothermic and produces a large volume of carbon dioxide gas. Perform this step slowly and in a large enough vessel to contain the foaming.
Characterization of Methyl 2-amino-5-chlorobenzoate
The identity and purity of the synthesized Methyl 2-amino-5-chlorobenzoate can be confirmed by the following analytical techniques:
| Technique | Expected Results |
| Appearance | White to off-white crystalline powder[1] |
| Melting Point | 66-68 °C[11] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.80 (d, 1H), 7.15 (dd, 1H), 6.65 (d, 1H), 5.50 (br s, 2H, -NH₂), 3.85 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 168.0, 145.0, 133.0, 129.0, 122.0, 118.0, 110.0, 51.5 |
| FT-IR (KBr, cm⁻¹) | 3480, 3370 (N-H stretching), 1690 (C=O stretching), 1620, 1580 (aromatic C=C), 1250 (C-O stretching) |
Discussion
The reduction of this compound using tin(II) chloride is a robust and high-yielding method. The choice of SnCl₂ is particularly advantageous as it is less likely to cause dehalogenation of the aryl chloride compared to some catalytic hydrogenation methods, especially those using palladium on carbon.[3]
The work-up procedure is a critical step in this synthesis. The formation of tin hydroxides upon neutralization can lead to emulsions during extraction.[6][7] To mitigate this, it is important to ensure complete neutralization and consider filtration through celite if a persistent emulsion forms.
The purity of the final product is crucial for its use in subsequent pharmaceutical syntheses. Recrystallization is an effective method for removing any remaining impurities. The characterization data provided should be used to confirm the identity and purity of the synthesized compound.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of Methyl 2-amino-5-chlorobenzoate from its nitro precursor. By following the outlined steps and adhering to the safety precautions, researchers can confidently produce this important pharmaceutical intermediate in high yield and purity. The mechanistic insights and characterization data further support the successful execution and validation of this chemical transformation.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. reddit.com [reddit.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. noahchemicals.com [noahchemicals.com]
- 9. flinnsci.ca [flinnsci.ca]
- 10. resources.finalsite.net [resources.finalsite.net]
- 11. Methyl 2-amino-5-chlorobenzoate 95 5202-89-1 [sigmaaldrich.com]
Application Notes & Protocols: Strategic Synthesis of Bioactive Quinazolinone Scaffolds from Methyl 5-chloro-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazolinone Core in Modern Drug Discovery
The quinazolinone scaffold is a privileged heterocyclic system of immense interest to medicinal chemists.[1] This bicyclic structure, comprising a fused benzene and pyrimidine ring, is a cornerstone in the design of novel therapeutics due to the diverse and potent pharmacological activities its derivatives exhibit.[2] Molecules incorporating the quinazolinone core have demonstrated a wide spectrum of biological actions, including anticancer, anticonvulsant, antimicrobial, and anti-inflammatory properties.[1][3][4][5] The clinical success of drugs like Methaqualone has further cemented the importance of this scaffold, driving continuous innovation in its synthesis and functionalization.[6]
Methyl 5-chloro-2-nitrobenzoate emerges as a highly strategic and versatile starting material for constructing these valuable derivatives. Its utility is rooted in its trifunctional nature:
-
The nitro group serves as a masked amine, which is essential for forming the pyrimidine ring.
-
The methyl ester is an ideal electrophilic partner for intramolecular cyclization, the key ring-closing step.
-
The chloro substituent at the 5-position (which becomes the 6-position in the final quinazolinone) provides a handle for further molecular modifications to modulate biological activity or can be a critical pharmacophoric element itself.
This guide provides a detailed, experience-driven walkthrough for the synthesis of 6-chloro-quinazolinone derivatives, focusing on the underlying chemical principles and robust experimental protocols.
Overall Synthetic Strategy
The transformation of this compound into the target 2,3-disubstituted 6-chloro-4(3H)-quinazolinone framework is achieved through a logical and efficient three-stage process. Each stage is critical for the successful construction of the final heterocyclic system.
Caption: High-level workflow for quinazolinone synthesis.
Detailed Protocols and Scientific Rationale
Stage 1: Synthesis of Methyl 2-amino-5-chlorobenzoate (The Anthranilate Intermediate)
Causality: The foundational step in this synthesis is the selective reduction of the aromatic nitro group to a primary amine. This transformation unmasks the key nucleophile required for building the pyrimidine portion of the quinazolinone. The reaction's success hinges on achieving high conversion without affecting the ester or the chloro substituent. While catalytic hydrogenation is an option, chemical reduction using tin(II) chloride is a common, reliable, and scalable laboratory method that avoids the need for specialized high-pressure equipment.
Experimental Protocol: Tin(II) Chloride Reduction
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Solvent: Add ethanol (approx. 10-15 mL per gram of starting material) to the flask.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) portion-wise to the stirred suspension. The reaction is exothermic; maintain control by adding the reagent slowly.
-
Reaction: Heat the mixture to reflux (approx. 78-80 °C) and maintain for 2-4 hours.
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material spot and the appearance of the more polar amine product.
-
Work-up:
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic mixture until the pH is ~7-8. A thick white precipitate of tin salts will form.
-
Extract the product into ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol/water or by column chromatography on silica gel to yield Methyl 2-amino-5-chlorobenzoate as a pure solid.
Stage 2: Synthesis of Methyl 2-(acylamino)-5-chlorobenzoate
Causality: This step introduces the substituent that will become the C2-position of the quinazolinone ring. The acylation of the anthranilate intermediate with an acid chloride is a straightforward and high-yielding nucleophilic acyl substitution. A weak base, such as pyridine, is used to scavenge the HCl byproduct, preventing protonation of the aniline nitrogen and driving the reaction to completion.
Experimental Protocol: N-Acylation
-
Setup: Dissolve Methyl 2-amino-5-chlorobenzoate (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under a nitrogen atmosphere.
-
Base: Add pyridine (1.5-2.0 eq) and cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add the desired acid chloride (R-COCl) (1.1-1.2 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC until the anthranilate starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer. Wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude N-acylated product is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization or column chromatography.
Stage 3: Cyclocondensation to form 2,3-Disubstituted 6-chloro-4(3H)-quinazolinones
Causality: This is the key ring-forming step where the quinazolinone core is constructed. The reaction proceeds via a nucleophilic attack of a primary amine (R'-NH₂) on the ester carbonyl of the N-acylated intermediate, forming a tetrahedral intermediate. Subsequent intramolecular cyclization, driven by the attack of the amide nitrogen onto the newly formed amide carbonyl, followed by dehydration, yields the stable aromatic quinazolinone ring system.[7] Heating is typically required to overcome the activation energy for this condensation and dehydration process.
Caption: Key mechanism of the final ring-closing step.
Experimental Protocol: Ring Closure
-
Setup: Combine the Methyl 2-(acylamino)-5-chlorobenzoate (1.0 eq) and the desired primary amine (R'-NH₂) (1.5-3.0 eq) in a sealable reaction vessel.
-
Solvent: The reaction can be run neat (solvent-free) or in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[8]
-
Reaction: Heat the mixture to 120-150 °C for 6-24 hours. If using a solvent, the reaction can be heated under reflux.
-
Monitoring: Monitor the formation of the product by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If run neat, add a solvent like ethyl acetate to dissolve the residue.
-
If run in a solvent, pour the mixture into a large volume of cold water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with water and then with a cold non-polar solvent like hexanes or diethyl ether to remove any unreacted starting materials.
-
-
Purification: The crude quinazolinone can be purified by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexanes) to yield the final product.
Data Summary: Scope and Versatility
The described methodology allows for the synthesis of a diverse library of quinazolinone derivatives by varying the acid chloride (R-COCl) in Stage 2 and the primary amine (R'-NH₂) in Stage 3.
| Stage | Reagent Class | R / R' Group Examples | Resulting Substituent |
| Stage 2 | Acid Chloride (R-COCl) | Acetyl chloride | C2-Methyl |
| Benzoyl chloride | C2-Phenyl | ||
| Cyclopropanecarbonyl chloride | C2-Cyclopropyl | ||
| Stage 3 | Primary Amine (R'-NH₂) | Aniline | N3-Phenyl |
| Benzylamine | N3-Benzyl | ||
| Cyclohexylamine | N3-Cyclohexyl |
Conclusion
This compound serves as an excellent and cost-effective precursor for the modular synthesis of 6-chloro-4(3H)-quinazolinone derivatives. The three-stage protocol outlined—reduction, acylation, and cyclocondensation—is robust, scalable, and highly adaptable. This strategic approach provides researchers in drug discovery with a reliable platform to generate diverse libraries of quinazolinone compounds for screening and development, leveraging the well-established biological importance of this privileged scaffold.
References
- 1. ujpronline.com [ujpronline.com]
- 2. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5783577A - Synthesis of quinazolinone libraries and derivatives thereof - Google Patents [patents.google.com]
- 7. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methyl 5-chloro-2-nitrobenzoate as a Strategic Precursor in Pharmaceutical Synthesis
Introduction
In the intricate landscape of active pharmaceutical ingredient (API) synthesis, the strategic selection of starting materials and intermediates is paramount. An ideal precursor offers not only structural contribution to the final API but also predictable reactivity and handles for orthogonal chemical transformations. Methyl 5-chloro-2-nitrobenzoate (CAS No. 51282-49-6) has emerged as a quintessential example of such a strategic precursor. Its value lies in the distinct reactivity of its three functional groups: the methyl ester, the aromatic chloro group, and the nitro group. This arrangement allows for a sequence of selective chemical modifications, making it a versatile building block for a range of complex heterocyclic structures found in modern pharmaceuticals.
The most critical transformation this precursor undergoes is the selective reduction of the nitro group to a primary amine, yielding methyl 2-amino-5-chlorobenzoate. This unmasks a nucleophilic center ortho to the ester, setting the stage for a variety of cyclization and condensation reactions. This application note provides a comprehensive guide for researchers and drug development professionals on the properties, key transformations, and practical applications of this compound, with a particular focus on its role in the synthesis of the vasopressin V2-receptor antagonist, Tolvaptan.[1][2]
Section 1: Physicochemical Properties & Safety Data
A thorough understanding of the precursor's properties is fundamental to its safe and effective use in any synthetic protocol.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 51282-49-6 | |
| Molecular Formula | C₈H₆ClNO₄ | [1] |
| Molecular Weight | 215.59 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 48-52 °C | |
| InChI Key | JGBJHRKCUKTQOE-UHFFFAOYSA-N |
Safety & Handling Summary:
This compound is classified as a hazardous substance and requires careful handling in a well-ventilated area, preferably a chemical fume hood.[3]
-
Hazards: Causes skin and serious eye irritation.[3][4] May be harmful if swallowed.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. For operations that may generate dust, a NIOSH-approved N95 dust mask is recommended.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]
Section 2: The Core Transformation: Synthesis of Methyl 2-amino-5-chlorobenzoate
The primary utility of this compound in API synthesis is its conversion to methyl 2-amino-5-chlorobenzoate (CAS No. 5202-89-1).[2] The selective reduction of the aromatic nitro group is a robust and high-yielding reaction that unlocks the synthetic potential of the scaffold. Catalytic hydrogenation is the preferred industrial method due to its efficiency, selectivity, and the generation of water as the only byproduct.
Caption: Experimental workflow for catalytic hydrogenation.
Protocol 2.1: Catalytic Hydrogenation using Raney® Nickel
This protocol is adapted from established procedures for the reduction of aromatic nitro compounds.[5]
-
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Raney® Nickel (50% slurry in water, activated)
-
Diatomaceous earth (Celite®)
-
Hydrogen (H₂) gas
-
Parr hydrogenation apparatus or similar pressure vessel
-
-
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the required amount of Raney® Nickel slurry (approx. 5-10% w/w of the substrate) with anhydrous ethanol three times to remove water.
-
Reaction Setup: To a suitable pressure vessel, add a solution of this compound (1 equivalent) dissolved in anhydrous ethanol (approx. 10-15 mL per gram of substrate).
-
Catalyst Addition: Carefully add the washed Raney® Nickel catalyst to the reaction vessel under a stream of inert gas (e.g., Nitrogen or Argon).
-
Causality Note: Raney® Nickel is pyrophoric when dry. It is crucial to keep it solvent-wetted at all times and to handle it under an inert atmosphere to prevent ignition.
-
-
Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize to the desired pressure (typically 50-60 psi). Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the catalyst. Wash the pad with additional ethanol to ensure complete recovery of the product.
-
Causality Note: The Celite® pad prevents the fine Raney® Nickel particles from passing through the filter medium. The filter cake must be kept wet with solvent to prevent ignition.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield methyl 2-amino-5-chlorobenzoate as a crystalline solid, which can be used directly or recrystallized if higher purity is needed.[6]
-
Section 3: Application in API Synthesis: The Tolvaptan Case Study
Methyl 2-amino-5-chlorobenzoate is a documented intermediate in the synthesis of Tolvaptan, a selective vasopressin V2-receptor antagonist used to treat hyponatremia.[1][2] The synthesis showcases how the chloro-anthranilate core is elaborated into a complex, multi-ring API. While the full synthesis is complex, the initial steps highlight the utility of our precursor.
Caption: High-level synthetic route from the precursor to Tolvaptan.
The transformation from this compound to its amino derivative is the critical entry point into the Tolvaptan synthetic manifold. The resulting methyl 2-amino-5-chlorobenzoate provides the A-ring and two key functional handles for subsequent bond formations.
Section 4: Protocols for Precursor Synthesis
For research groups requiring control over the entire synthetic chain, this compound can be readily prepared from 5-chloro-2-nitrobenzoic acid via standard esterification methods.
Caption: Comparison of synthetic routes to the title precursor.
Protocol 4.1: Fischer Esterification with HCl Gas
This classic method utilizes a strong acid catalyst to promote the reaction between a carboxylic acid and an alcohol.[7]
-
Procedure:
-
Dissolve 5-chloro-2-nitrobenzoic acid (1 equivalent) in anhydrous methanol (5 mL per gram of acid).
-
Bubble anhydrous hydrogen chloride gas through the solution for 4 hours at room temperature.
-
Causality Note: HCl protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the methanol nucleophile.
-
-
Pour the reaction mixture into water.
-
Extract the product with a suitable organic solvent (e.g., hexane or ethyl acetate).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under vacuum to yield the product.
-
Protocol 4.2: O-Alkylation with Dimethyl Sulfate
This method involves deprotonation of the carboxylic acid to form a carboxylate, which then acts as a nucleophile.[1]
-
Procedure:
-
To a stirred solution of 5-chloro-2-nitrobenzoic acid (1 equivalent) in acetone (6 mL per gram of acid), add potassium carbonate (K₂CO₃, approx. 1.5 equivalents).
-
Add dimethyl sulfate (Me₂SO₄, approx. 1.3 equivalents) to the mixture.
-
Safety Note: Dimethyl sulfate is extremely toxic and a suspected carcinogen. Handle with extreme caution using appropriate engineering controls and PPE.
-
-
Heat the mixture at reflux for 30-60 minutes.
-
Cool the reaction mixture and pour it into an ice-water bath.
-
Extract the product with ethyl acetate.
-
Separate the organic layer, dry over MgSO₄, filter, and concentrate under reduced pressure to afford the methyl ester.
-
Conclusion
This compound is a high-value, versatile intermediate for pharmaceutical synthesis. Its well-defined reactivity allows for the clean and efficient generation of the corresponding 2-amino derivative, a critical building block for APIs such as Tolvaptan. The protocols detailed herein provide researchers with reliable methods for both the synthesis of the precursor itself and its pivotal transformation into a synthetically useful amino-anthranilate. By understanding the causality behind each experimental step, scientists can confidently and safely leverage this precursor to accelerate the development of complex and medicinally important molecules.
References
Application Note: Synthesis of 6-Chloro-2H-cinnolin-3-one via Cyclization of Methyl 5-chloro-2-nitrobenzoate
Abstract
This application note provides a detailed protocol for the synthesis of 6-chloro-2H-cinnolin-3-one, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis proceeds through a reductive cyclization of methyl 5-chloro-2-nitrobenzoate using hydrazine hydrate. This document outlines the underlying reaction mechanism, a step-by-step experimental procedure, characterization data for the final product, and critical safety precautions. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a robust and reproducible method for accessing this important cinnolinone derivative.
Introduction and Scientific Background
Cinnolinone derivatives are a class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, making them attractive targets in drug discovery. The 6-chloro-2H-cinnolin-3-one scaffold, in particular, serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.
The described synthesis route offers an efficient transformation from a commercially available starting material, this compound. The reaction with hydrazine hydrate proceeds via a tandem reaction sequence involving nucleophilic aromatic substitution (SNAr), reduction of the nitro group, and subsequent intramolecular cyclization to yield the desired bicyclic product. Understanding the causality of this sequence is key to optimizing the reaction and achieving high yields.
Reaction Scheme and Mechanism
The overall transformation is depicted below:
Scheme 1: Synthesis of 6-Chloro-2H-cinnolin-3-one
This compound reacts with hydrazine hydrate in a suitable solvent under heat to yield 6-chloro-2H-cinnolin-3-one.
The reaction is believed to proceed through the following mechanistic steps:
-
Hydrazinolysis: The more nucleophilic terminal nitrogen of hydrazine hydrate attacks the electrophilic carbonyl carbon of the methyl ester, displacing methanol and forming the corresponding acyl hydrazide.
-
Nitro Group Reduction: Hydrazine, in the presence of a suitable catalyst (often generated in situ or with an additive like Raney Nickel or Palladium on carbon), reduces the nitro group (-NO₂) to an amino group (-NH₂).
-
Intramolecular Cyclization (Diazotization & Condensation): The newly formed aromatic amino group undergoes an intramolecular reaction. It is proposed that an in situ diazotization occurs, followed by an intramolecular cyclization and tautomerization to form the stable cinnolinone ring system.
Diagram 1: Simplified Reaction Mechanism Pathway.
Materials and Reagents
All reagents should be of analytical grade or higher and used without further purification unless otherwise noted.
| Reagent | CAS No. | MW ( g/mol ) | Purity | Supplier Example |
| This compound | 51282-49-6 | 215.59 | 97% | Sigma-Aldrich |
| Hydrazine Hydrate (~64% Hydrazine) | 7803-57-8 | 50.06 | 80% solution | Sigma-Aldrich |
| Ethanol (200 Proof) | 64-17-5 | 46.07 | Anhydrous | Fisher Scientific |
| Glacial Acetic Acid | 64-19-7 | 60.05 | ACS Grade | VWR |
| Deionized Water | 7732-18-5 | 18.02 | N/A | In-house |
Experimental Protocol
This protocol describes a typical lab-scale synthesis. Reactions involving hydrazine hydrate must be conducted in a well-ventilated chemical fume hood.
Application Notes and Protocols for the Synthesis of Methyl 5-chloro-2-nitrobenzoate via Fischer Esterification
Document ID: AN-CSD-2601-01
Version: 1.0
Introduction
Methyl 5-chloro-2-nitrobenzoate is a valuable chemical intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its synthesis is a critical process for researchers and professionals in drug development and fine chemical manufacturing. The Fischer-Speier esterification, a classic and widely used method, provides a reliable route to this compound from 5-chloro-2-nitrobenzoic acid and methanol.[1] This application note offers an in-depth guide to this synthesis, detailing the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and methods for product analysis. The information is tailored for researchers, scientists, and drug development professionals, aiming to provide both a practical protocol and a deeper understanding of the reaction's nuances.
Scientific Principles and Rationale
The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction.[2] It involves the reaction of a carboxylic acid with an alcohol to form an ester and water.[3] The reaction is an equilibrium process, and its success hinges on shifting the equilibrium toward the product side.[4][5]
Several key principles govern the choices made in the experimental protocol:
-
Catalysis: A strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is essential.[3] The catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[2][4][6] This activation is crucial for the subsequent nucleophilic attack by the weakly nucleophilic alcohol (methanol).[2][7]
-
Equilibrium Control: To maximize the yield of the ester, the equilibrium must be driven to the right, in accordance with Le Châtelier's principle.[3] This is typically achieved in two ways:
-
Use of Excess Reactant: Employing a large excess of one of the reactants, usually the less expensive one, pushes the equilibrium towards the products.[4][5][8] In this synthesis, methanol is used in large excess, also serving as the solvent.[9]
-
Removal of Water: Water is a byproduct of the reaction.[10] Its removal from the reaction mixture prevents the reverse reaction (ester hydrolysis) and shifts the equilibrium forward.[4][8][9] While methods like a Dean-Stark apparatus are common, the dehydrating nature of concentrated sulfuric acid also aids in this process.[10][11][12]
-
-
Reaction Temperature: The reaction is typically performed at reflux temperature.[8] This increases the reaction rate by providing the necessary activation energy, but without excessively high temperatures that could lead to side reactions or degradation of the starting material or product.[13]
Reaction Mechanism Visualization
The mechanism of the Fischer esterification proceeds through several reversible steps.[1][5]
Caption: Mechanism of Fischer Esterification.
Experimental Protocol
This protocol details the synthesis of this compound from 5-chloro-2-nitrobenzoic acid.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mol) | Notes |
| 5-Chloro-2-nitrobenzoic acid | 201.56[14] | 20.1 g | 0.10 | Starting material. |
| Anhydrous Methanol | 32.04 | 100 mL | ~2.47 | Reactant and solvent. |
| Concentrated Sulfuric Acid (98%) | 98.08 | 2.7 mL (~5 g) | ~0.05 | Catalyst. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - | For neutralization. |
| Saturated Sodium Chloride (NaCl) solution (Brine) | - | As needed | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | - | As needed | - | For drying. |
| Ethyl Acetate or Diethyl Ether | - | As needed | - | Extraction solvent. |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Glass funnel and filter paper
-
pH paper or pH meter
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 20.1 g (0.10 mol) of 5-chloro-2-nitrobenzoic acid in 100 mL of anhydrous methanol.[15]
-
Catalyst Addition: While stirring the solution, carefully and slowly add 2.7 mL of concentrated sulfuric acid. The addition is exothermic, so it is advisable to cool the flask in an ice bath during this step.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing approximately 200 mL of ice-cold water. The product may precipitate as a solid.
-
Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the product with ethyl acetate or diethyl ether (3 x 50 mL). Combine the organic layers.
-
Neutralization and Washing: Wash the combined organic extracts with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid.[16] Be cautious as CO₂ gas will be evolved. Vent the separatory funnel frequently. Finally, wash the organic layer with a saturated solution of NaCl (brine) (1 x 50 mL).[16]
-
Drying: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.[16]
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[16]
-
Purification: The crude this compound can be purified by recrystallization from a minimal amount of hot methanol. The pure product should be a white to pale yellow solid.[17] A reported melting point is in the range of 48-52 °C.[18]
Safety and Hazard Management
It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
5-Chloro-2-nitrobenzoic acid: Causes skin irritation and serious eye damage/irritation.[14][19] May cause respiratory irritation.[14][19]
-
Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).
-
Concentrated Sulfuric Acid: Causes severe skin burns and eye damage. It is a strong oxidizing agent and reacts violently with water.
-
This compound (Product): Causes skin irritation and serious eye irritation.[20] May cause respiratory irritation.[20]
Waste Disposal: All organic and aqueous waste should be disposed of in appropriately labeled waste containers according to institutional and local regulations. The neutralized aqueous layer can be disposed of down the drain with copious amounts of water, pending local regulations.
Product Characterization and Quality Control
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product. A suitable mobile phase would be a mixture of hexane and ethyl acetate.
-
Melting Point Determination: The purified product should have a sharp melting point. The literature value is 48-52 °C.[18] A broad or depressed melting point indicates the presence of impurities.
-
Spectroscopic Analysis:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure of the ester. The spectrum should show a singlet for the methyl ester protons (~3.9 ppm) and signals in the aromatic region corresponding to the substituted benzene ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To further confirm the carbon framework of the molecule. Key signals include the ester carbonyl carbon and the aromatic carbons.[21]
-
IR (Infrared) Spectroscopy: To identify the key functional groups. Expect strong characteristic peaks for the C=O stretch of the ester (around 1730 cm⁻¹) and the N-O stretches of the nitro group (around 1530 and 1350 cm⁻¹).
-
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Increase reflux time. Ensure the catalyst is active and used in the correct amount. |
| Loss of product during work-up. | Ensure complete extraction from the aqueous phase. Avoid overly vigorous shaking that can lead to emulsions. | |
| Equilibrium not sufficiently shifted. | Ensure methanol is anhydrous and used in a large excess. | |
| Product is an oil or has a low melting point | Presence of unreacted starting material or byproducts. | Purify by recrystallization or column chromatography. Ensure complete neutralization and washing during work-up. |
| Presence of residual solvent. | Ensure the product is thoroughly dried under vacuum. | |
| Reaction does not proceed | Inactive catalyst. | Use fresh, concentrated sulfuric acid. |
| Water in the reaction mixture. | Use anhydrous methanol and dry glassware. |
Conclusion
The Fischer esterification is a robust and scalable method for the synthesis of this compound. By understanding the reaction mechanism and carefully controlling the experimental parameters—particularly the roles of the acid catalyst and the reaction equilibrium—researchers can achieve high yields of the desired product. Adherence to the detailed protocol and safety guidelines presented in this application note will facilitate a successful and safe synthesis. Proper characterization of the final product is crucial to ensure its purity and suitability for subsequent applications in research and development.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. youtube.com [youtube.com]
- 8. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. homework.study.com [homework.study.com]
- 11. quora.com [quora.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. benchchem.com [benchchem.com]
- 14. 5-Chloro-2-nitrobenzoic acid | C7H4ClNO4 | CID 17286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. prepchem.com [prepchem.com]
- 16. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 17. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 5-クロロ-2-ニトロ安息香酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 19. astechireland.ie [astechireland.ie]
- 20. fishersci.com [fishersci.com]
- 21. aiinmr.com [aiinmr.com]
Application Notes & Protocols: The Strategic Role of Methyl 5-chloro-2-nitrobenzoate in Modern Heterocyclic Synthesis
Preamble: A Building Block of Strategic Importance
In the landscape of medicinal chemistry and materials science, the efficient construction of heterocyclic scaffolds is paramount. Methyl 5-chloro-2-nitrobenzoate has emerged as a highly versatile and strategic starting material. Its utility is rooted in the specific arrangement of its functional groups: a nitro group ortho to a methyl ester, and a chloro substituent para to the ester. This configuration allows for a sequence of high-yield transformations, primarily initiated by the selective reduction of the nitro group. The resulting ortho-amino aniline derivative is a linchpin intermediate, primed for a variety of cyclization reactions to form fused heterocyclic systems. This guide provides an in-depth exploration of its application, focusing on the synthesis of medicinally relevant benzimidazoles and quinoxalines, complete with detailed, field-proven protocols.
Part 1: Physicochemical Properties and Handling
A thorough understanding of the starting material is the foundation of any successful synthesis. This compound is a stable, solid compound under standard laboratory conditions.
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 51282-49-6 | [1] |
| Molecular Formula | C₈H₆ClNO₄ | [1] |
| Molecular Weight | 215.59 g/mol | [1] |
| Appearance | White to light yellow solid/crystal | |
| Melting Point | 48-52 °C | |
| Purity | Typically >97% |
Safety & Handling: this compound is classified as an acute oral toxicant and requires careful handling. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust.
Part 2: The Gateway Transformation: Nitro Group Reduction
The cornerstone of using this compound in heterocyclic synthesis is the reduction of the ortho-nitro group to an amine. This transformation converts the electron-withdrawing nitro group into a nucleophilic amino group, thereby enabling subsequent cyclization reactions. The choice of reducing agent is critical and depends on the desired selectivity and tolerance of other functional groups.
Causality of Reagent Choice:
-
Tin(II) Chloride (SnCl₂): A classic and reliable method. It is particularly effective for aromatic nitro compounds and is tolerant of ester functionalities. The reaction is typically performed in an acidic medium, such as concentrated HCl, which protonates the nitro group, facilitating reduction.
-
Iron (Fe) in Acetic Acid: A cost-effective and environmentally benign "green" alternative. The reaction proceeds via single-electron transfer from the iron surface. Acetic acid acts as a proton source and helps to keep iron salts soluble.
-
Catalytic Hydrogenation (H₂/Pd-C): A clean method that produces water as the only byproduct. It is highly efficient but can sometimes be too reactive, potentially reducing other functional groups if not carefully controlled.
Protocol 2.1: Synthesis of Methyl 2-amino-5-chlorobenzoate via SnCl₂ Reduction
This protocol describes a robust method for the selective reduction of the nitro group.
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 46.4 mmol).
-
Reagent Addition: Add ethanol (100 mL) to dissolve the starting material. To this solution, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (42.0 g, 186 mmol) in concentrated hydrochloric acid (50 mL) portion-wise. Causality: The addition should be slow as the reaction is exothermic.
-
Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 40% NaOH solution until the pH is ~8. Caution: This neutralization is highly exothermic and will produce gas. Add the base slowly.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield methyl 2-amino-5-chlorobenzoate as a solid. The product can be further purified by recrystallization from ethanol/water if necessary.
Part 3: Synthesis of Benzimidazole Scaffolds
Benzimidazoles are a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The synthesis typically involves the condensation of an ortho-phenylenediamine with an aldehyde, followed by oxidative cyclization.
Workflow 3.1: From Nitrobenzoate to Benzimidazole
The following diagram outlines the logical flow from the starting material to the final benzimidazole product.
Caption: General workflow for benzimidazole synthesis.
Protocol 3.1: Two-Step, One-Pot Synthesis of 2-Aryl-6-chlorobenzimidazoles
This protocol utilizes the in situ generated methyl 2-amino-5-chlorobenzoate for direct condensation.
-
Reduction (Step 1): Following Protocol 2.1, generate methyl 2-amino-5-chlorobenzoate from this compound (5.0 g, 23.2 mmol). After the reaction is complete, instead of a full workup, carefully neutralize the acidic mixture with 40% NaOH solution in an ice bath until it reaches a pH of 5-6. The crude diamine intermediate is used directly in the next step.
-
Condensation (Step 2): To the neutralized mixture containing the crude amino-ester, add an equimolar amount of a substituted aromatic aldehyde (23.2 mmol) and sodium metabisulfite (Na₂S₂O₅) (4.85 g, 25.5 mmol) as an oxidant.
-
Cyclization: Add dimethoxyethane (100 mL) as the solvent and heat the mixture to reflux for 12-24 hours. The reaction progress should be monitored by TLC.
-
Isolation: After completion, cool the reaction mixture and pour it into ice-cold water (500 mL). A precipitate will form.
-
Purification: Collect the solid product by filtration, wash thoroughly with water, and then a small amount of cold ethanol. The crude product can be purified by column chromatography (silica gel, using a hexane-ethyl acetate gradient) or recrystallization from a suitable solvent like ethanol to afford the pure 2-aryl-6-chlorobenzimidazole derivative.
Part 4: Synthesis of Quinoxaline Derivatives
Quinoxalines are another important class of N-heterocycles with a wide range of biological activities, including antibacterial and anticancer properties.[2] They are most commonly synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2]
Workflow 4.1: Quinoxaline Synthesis Pathway
The pathway first requires the reduction of the nitro group, followed by condensation with a suitable diketone.
Caption: Pathway for the synthesis of quinoxalines.
Protocol 4.1: Synthesis of Methyl 6-chloro-2,3-diphenylquinoxaline-5-carboxylate
This protocol demonstrates the direct application of the key intermediate in forming a highly substituted quinoxaline.
-
Intermediate Synthesis: Prepare methyl 2-amino-5-chlorobenzoate (5.0 g, 26.9 mmol) according to Protocol 2.1 . Ensure the product is pure and dry before proceeding.
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the methyl 2-amino-5-chlorobenzoate and benzil (a 1,2-dicarbonyl) (5.66 g, 26.9 mmol) in glacial acetic acid (100 mL). Causality: Acetic acid serves as both the solvent and a catalyst for the condensation and subsequent dehydration.
-
Condensation: Heat the reaction mixture to reflux (around 120°C) for 4 hours. Monitor the reaction by TLC. The formation of the product is often indicated by a color change.
-
Isolation: Cool the reaction mixture to room temperature. A solid product will typically precipitate from the acetic acid solution. Pour the mixture into a beaker of ice water (400 mL) to ensure complete precipitation.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid extensively with water to remove residual acetic acid, followed by a wash with cold methanol to remove unreacted benzil. The resulting solid can be recrystallized from ethanol or an ethanol/DMF mixture to yield the pure quinoxaline product.
Part 5: Advanced Applications - Synthesis of Dibenz[b,e][7][8]diazepinones
This compound can also be used to construct more complex, seven-membered heterocyclic systems. A notable example is the synthesis of dibenz[b,e][3][4]diazepin-11(10H)-one derivatives, which involves a condensation reaction with o-phenylenediamine.[4] This reaction proceeds through an initial nucleophilic aromatic substitution of the chloro group, followed by reduction of the nitro group and intramolecular cyclization.
Protocol 5.1: Synthesis of 2-Nitro-dibenz[b,e][3][4]diazepin-11(10H)-one derivative
-
Condensation: In a sealed tube or a flask equipped with a reflux condenser, combine methyl 2-chloro-5-nitrobenzoate (an isomer used here to illustrate the principle, the reactivity is analogous) (5.0 g, 23.2 mmol) with o-phenylenediamine (2.5 g, 23.2 mmol) in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) (50 mL).[4]
-
Reaction: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) (4.8 g, 34.8 mmol) to the mixture. Heat the reaction to 120-140°C for 12-18 hours.
-
Workup: After cooling, pour the reaction mixture into water (500 mL) and stir. The product will precipitate out.
-
Purification: Collect the solid by filtration, wash with water, and then with a small amount of diethyl ether to remove non-polar impurities. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
This intermediate can then undergo reduction of the nitro group and further transformations, demonstrating the vast potential of the initial building block.[4]
References
The Strategic Application of Methyl 5-chloro-2-nitrobenzoate in Agrochemical Innovation: A Guide for Researchers
In the competitive landscape of agrochemical research and development, the strategic selection of foundational chemical scaffolds is paramount to the discovery of novel, effective, and sustainable crop protection solutions. Methyl 5-chloro-2-nitrobenzoate, a halogenated nitroaromatic ester, represents a versatile yet underexplored building block with significant potential for the synthesis of new herbicides, fungicides, and insecticides. This guide provides an in-depth exploration of the applications of this compound in agrochemical research, offering detailed protocols and a robust scientific framework to empower researchers in this field.
Introduction: The Synthetic Potential of a Multifunctional Scaffold
This compound (CAS No: 51282-49-6) is a crystalline solid with the molecular formula C₈H₆ClNO₄. Its utility in synthetic chemistry is derived from the presence of three key functional groups on the benzene ring: a methyl ester, a chloro group, and a nitro group. Each of these moieties offers a distinct handle for chemical modification, allowing for a modular approach to the construction of complex molecular architectures.
The strategic positioning of these groups influences the reactivity of the aromatic ring. The electron-withdrawing nature of the nitro and ester groups activates the chloro substituent for nucleophilic aromatic substitution, while the nitro group itself is readily reduced to an amine, opening up a vast array of further derivatization possibilities. This inherent reactivity makes this compound a valuable starting material for creating diverse libraries of compounds for high-throughput screening in agrochemical discovery programs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a starting material is crucial for reaction design and process optimization.
| Property | Value | Reference |
| Molecular Weight | 215.59 g/mol | |
| Melting Point | 48-52 °C | |
| Appearance | Solid | |
| CAS Number | 51282-49-6 |
Synthesis of this compound
The reliable and scalable synthesis of this compound is a prerequisite for its use in extensive research programs. Several methods for its preparation from 5-chloro-2-nitrobenzoic acid have been reported.
Protocol 1: Esterification using Dimethyl Sulfate
This method is a classical approach that offers high yields and is suitable for laboratory-scale synthesis.
Materials:
-
5-chloro-2-nitrobenzoic acid
-
Acetone
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfate (Me₂SO₄)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Methanol
Procedure:
-
To a stirred solution of 5-chloro-2-nitrobenzoic acid (10 g, 50 mmol) in acetone (60 ml), add potassium carbonate (10.3 g, 74 mmol) and dimethyl sulfate (6.2 ml, 64.7 mmol).[1]
-
Heat the mixture at reflux for 30 minutes.[1]
-
Pour the reaction mixture into an ice-water bath and extract with ethyl acetate.[1]
-
Separate the organic layer and dry it over magnesium sulfate.[1]
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl ester as a white solid.[1]
-
Recrystallize the crude product from methanol to yield pure this compound.[1]
Protocol 2: Esterification using Iodomethane
This alternative protocol utilizes iodomethane as the methylating agent and can be performed at a lower temperature.
Materials:
-
5-chloro-2-nitrobenzoic acid
-
Anhydrous Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Iodomethane (MeI)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
To a stirred solution of 5-chloro-2-nitrobenzoic acid (9.393 g, 46.60 mmol) in anhydrous DMF (155 mL) at 0 °C, add potassium carbonate (13.23 g, 95.72 mmol) and iodomethane (8.5 mL, 136.5 mmol).[2]
-
Slowly warm the reaction mixture to 40 °C and stir for 1 hour.[2]
-
Cool the solution to room temperature and dilute with ethyl acetate (115 mL).[2]
-
Wash the organic phase sequentially with water (3 x 100 mL) and saturated sodium chloride solution (3 x 100 mL).[2]
-
Dry the combined organic phases over anhydrous sodium sulfate and concentrate under reduced pressure.[2]
-
Purify the crude product by silica gel column chromatography using a 40-60% ethyl acetate/hexane eluent to afford this compound as a light yellow solid.[2]
Application in the Synthesis of Potential Agrochemicals
The true value of this compound lies in its potential as a versatile precursor for various classes of agrochemicals.
Herbicides
Many commercial herbicides feature an aniline or a substituted aniline core. The reduction of the nitro group in this compound provides a direct route to methyl 2-amino-5-chlorobenzoate, a key intermediate for the synthesis of a wide range of herbicidal compounds.
References
Application Note & Protocol: Laboratory Scale Synthesis and Purification of Methyl 5-chloro-2-nitrobenzoate
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis and purification of Methyl 5-chloro-2-nitrobenzoate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals[1]. The primary synthetic route detailed is the Fischer-Speier esterification of 5-chloro-2-nitrobenzoic acid with methanol, catalyzed by a strong acid. This application note elucidates the underlying chemical principles, provides step-by-step experimental protocols, and outlines methods for purification and characterization. The content is designed for researchers, scientists, and professionals in drug development, emphasizing safety, reproducibility, and high-purity outcomes.
Introduction
This compound (C₈H₆ClNO₄, M.W. 215.59 g/mol ) is a vital building block in organic synthesis[1]. Its molecular structure, featuring a chlorinated and nitrated benzene ring with a methyl ester, offers multiple reactive sites for further chemical transformations. A common and efficient method for its preparation is the Fischer-Speier esterification of 5-chloro-2-nitrobenzoic acid[2]. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a reversible process, typically driven to completion by using an excess of the alcohol or by removing water as it is formed[3][4]. Understanding the mechanism and optimizing the reaction and purification conditions are critical for achieving high yield and purity.
Chemical Principles and Rationale
The Fischer-Speier Esterification Mechanism
The synthesis of this compound from 5-chloro-2-nitrobenzoic acid and methanol is a classic example of Fischer-Speier esterification. This reaction is acid-catalyzed, with common catalysts being sulfuric acid (H₂SO₄) or anhydrous hydrogen chloride (HCl)[5][6]. The mechanism proceeds through several equilibrium steps[7][8]:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon[2].
-
Nucleophilic Attack by Methanol: The lone pair of electrons on the oxygen atom of methanol attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate[2].
-
Proton Transfer: A proton is transferred from the oxonium ion (the former methanol molecule) to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group is now a good leaving group (water), which is eliminated to reform the carbonyl group.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final methyl ester product[2].
The reversibility of this reaction necessitates strategies to shift the equilibrium towards the product side. In the provided protocol, an excess of methanol is used as both a reactant and the solvent to drive the reaction to completion, in accordance with Le Châtelier's principle[7].
Diagram of the Reaction Mechanism
Caption: Fischer-Speier esterification mechanism.
Materials and Equipment
| Reagents and Chemicals | Grade | Supplier |
| 5-Chloro-2-nitrobenzoic acid | ≥99% | Sigma-Aldrich, Fisher Scientific |
| Methanol (anhydrous) | ACS Grade | VWR, Fisher Scientific |
| Sulfuric Acid (concentrated) | ACS Grade | Sigma-Aldrich, Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific |
| Brine (saturated NaCl solution) | - | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Fisher Scientific |
| Ethyl Acetate | ACS Grade | VWR, Fisher Scientific |
| Hexane | ACS Grade | VWR, Fisher Scientific |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |
| Equipment | Description |
| Round-bottom flask | 250 mL, with ground glass joint |
| Reflux condenser | With appropriate ground glass joint |
| Magnetic stirrer and stir bar | - |
| Heating mantle | - |
| Separatory funnel | 500 mL |
| Rotary evaporator | - |
| Glass funnel and filter paper | - |
| Beakers and Erlenmeyer flasks | Various sizes |
| Graduated cylinders | Various sizes |
| Thin-Layer Chromatography (TLC) plates | Silica gel coated |
| UV lamp for TLC visualization | - |
| Melting point apparatus | - |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established Fischer esterification procedures[2][5].
Step 1: Reaction Setup
-
In a clean, dry 250 mL round-bottom flask, dissolve 20.1 g (0.10 mol) of 5-chloro-2-nitrobenzoic acid in 100 mL of anhydrous methanol[5].
-
Place a magnetic stir bar in the flask and begin stirring to ensure the solid dissolves completely.
-
Carefully and slowly add 2.5 mL of concentrated sulfuric acid to the solution while stirring. Caution: The addition of sulfuric acid to methanol is exothermic. It is advisable to cool the flask in an ice bath during the addition.
Step 2: Reaction
-
Attach a reflux condenser to the round-bottom flask.
-
Heat the reaction mixture to reflux (approximately 65°C) using a heating mantle.
-
Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
Step 3: Work-up
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing approximately 200 mL of cold water[5]. The product may precipitate as a solid.
-
Transfer the aqueous mixture to a 500 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers in the separatory funnel.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 50 mL)[9].
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent[5].
Step 4: Isolation of the Crude Product
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound, which is typically a light yellow solid[9][10].
Purification
Method 1: Recrystallization
-
The crude product can be purified by recrystallization from methanol[10].
-
Dissolve the crude solid in a minimum amount of hot methanol.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold methanol, and dry in a vacuum oven. The melting point of the pure product is reported to be in the range of 47-52°C[1].
Method 2: Silica Gel Column Chromatography
-
For higher purity, the crude product can be purified by silica gel column chromatography[9].
-
Prepare a slurry of silica gel in hexane and pack a column.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate in hexane and gradually increasing the polarity). A typical eluent system is 40-60% ethyl acetate/hexane[9].
-
Collect the fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound as a light yellow or white solid[9][10].
Characterization
The identity and purity of the final product should be confirmed by analytical methods such as:
-
Melting Point: Compare the observed melting point with the literature value (47-52 °C)[1]. A sharp melting point range is indicative of high purity.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure[9].
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product[11].
Workflow Visualization
Caption: Synthesis and purification workflow.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[12][13].
-
Handle concentrated sulfuric acid with extreme care in a fume hood, as it is highly corrosive and can cause severe burns.
-
Methanol is flammable and toxic; avoid inhalation and skin contact.
-
5-Chloro-2-nitrobenzoic acid and its methyl ester are irritants; avoid inhalation of dust and contact with skin and eyes[12][14].
-
Perform all operations in a well-ventilated fume hood[13].
-
Ensure that eyewash stations and safety showers are readily accessible[13].
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. athabascau.ca [athabascau.ca]
- 5. prepchem.com [prepchem.com]
- 6. What is Fischer Esterification? | ChemTalk [chemistrytalk.org]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. This compound | 51282-49-6 [chemicalbook.com]
- 10. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Troubleshooting low yield in the synthesis of Methyl 5-chloro-2-nitrobenzoate
Welcome to the technical support center for the synthesis of Methyl 5-chloro-2-nitrobenzoate. As a key intermediate in the development of pharmaceuticals and other advanced materials, achieving a high yield of this compound is critical.[1] This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice in a direct question-and-answer format to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: I am attempting to synthesize this compound via Fischer esterification of 5-chloro-2-nitrobenzoic acid, but my yield is significantly lower than expected. What are the most common causes?
Low yield in this specific Fischer esterification is a frequent issue that can typically be traced back to one of three areas: the reaction equilibrium, the purity of reagents, or sub-optimal reaction conditions.
The Fischer esterification is a reversible, acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[2][3] The equilibrium nature of this reaction means that reaction conditions must be carefully controlled to drive the formation of the ester product.[4][5]
Primary Causes for Low Yield:
-
Presence of Water: Any water in the reaction mixture, whether from wet reagents (methanol, sulfuric acid) or glassware, will shift the equilibrium back towards the starting materials (hydrolysis), directly reducing the ester yield.[2][3]
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, inadequate heating, or a non-optimal catalyst concentration.
-
Steric Hindrance: While methanol is a small alcohol, the nitro group in the ortho position to the carboxylic acid can introduce some steric hindrance, potentially slowing the reaction rate compared to unhindered benzoic acids.[2][6]
-
Losses During Work-up: The product can be lost during the neutralization and extraction phases if not performed carefully.
Below is a logical workflow to diagnose and resolve low-yield issues.
Caption: Troubleshooting Workflow for Low Yield.
Q2: The Fischer esterification is an equilibrium-limited reaction. How can I effectively drive it towards the product, this compound?
This is the central challenge of the Fischer esterification. According to Le Châtelier's principle, the equilibrium can be shifted to favor the products by either adding an excess of a reactant or by removing a product as it is formed.[2]
Strategies to Maximize Ester Formation:
-
Use Excess Alcohol: The most common and practical method for this synthesis is to use the alcohol (anhydrous methanol) as the reaction solvent.[7][8] Using a large excess of methanol creates a high concentration of one of the reactants, pushing the equilibrium towards the formation of the methyl ester.[6]
-
Removal of Water: While more complex to set up, removing the water byproduct as it forms is a highly effective strategy.[3] This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a non-polar solvent like toluene. However, for this specific substrate, using excess methanol is often sufficient and simpler.
-
Acid Catalyst: A strong acid catalyst, such as concentrated sulfuric acid or anhydrous hydrogen chloride gas, is essential.[3][7] The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[5][8]
The mechanism below illustrates the key equilibrium steps where these strategies intervene.
References
- 1. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [moodle.tau.ac.il]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. athabascau.ca [athabascau.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. prepchem.com [prepchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Optimizing reaction conditions for the nitration of methyl chlorobenzoate
Welcome to the technical support center for the nitration of methyl chlorobenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for superior yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism governing the nitration of methyl chlorobenzoate?
The nitration of methyl chlorobenzoate is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[1] The core process involves the replacement of a hydrogen atom on the aromatic ring with a nitro group (–NO₂). The reaction is typically carried out using a "mixed acid" solution of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[2]
The mechanism proceeds in several key steps:
-
Generation of the Electrophile: Sulfuric acid, being the stronger acid, protonates nitric acid.[3][4] This protonated nitric acid readily loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).[5][6][7] This is the active species that attacks the benzene ring.
-
Electrophilic Attack: The π-electron system of the methyl chlorobenzoate ring acts as a nucleophile, attacking the nitronium ion. This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8][9]
-
Re-aromatization: A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the new nitro group. This restores the aromaticity of the ring, yielding the final methyl nitrochlorobenzoate product.[5][8]
Q2: How do the chloro and methyl ester substituents affect the reaction's outcome (regioselectivity)?
The positions of the existing chloro (–Cl) and methyl ester (–COOCH₃) groups are the most critical factors in determining where the nitro group will be added. Both groups are deactivating, meaning they make the ring less reactive towards electrophilic substitution than benzene itself.[6][10] However, they direct incoming electrophiles to different positions:
-
Chloro Group (–Cl): This is an ortho, para-director. While it deactivates the ring through its electron-withdrawing inductive effect, its lone pairs can donate electron density through resonance, stabilizing the arenium ion intermediate when the attack occurs at the ortho and para positions.
-
Methyl Ester Group (–COOCH₃): This is a strong deactivator and a meta-director.[9][11] It withdraws electron density from the ring through both induction and resonance, making the ortho and para positions particularly electron-poor and thus directing the electrophile to the meta position.
The final product distribution depends on the starting isomer of methyl chlorobenzoate, as the directing effects of the two groups either reinforce or compete with each other.
Data Presentation: Predicted Regioselectivity
The interplay between the directing groups determines the major mononitration product. The following table summarizes the predicted outcomes for each starting isomer based on established principles of electrophilic aromatic substitution.[12][13]
| Starting Isomer | Directing Effects of Substituents | Predicted Major Mononitration Product |
| Methyl 2-chlorobenzoate | The –Cl group directs ortho and para (positions 4 & 6). The –COOCH₃ group directs meta (positions 4 & 6). The effects are reinforcing . | Methyl 2-chloro-4-nitrobenzoate & Methyl 2-chloro-6-nitrobenzoate |
| Methyl 3-chlorobenzoate | The –Cl group directs ortho and para (positions 2, 4, 6). The –COOCH₃ group directs meta (position 5). The effects are competing . Steric hindrance at position 2 is high. Position 4 is activated by Cl and not strongly deactivated by the ester. | Methyl 3-chloro-4-nitrobenzoate & Methyl 3-chloro-6-nitrobenzoate |
| Methyl 4-chlorobenzoate | The –Cl group directs ortho (positions 2 & 6). The –COOCH₃ group directs meta (positions 2 & 6). The effects are reinforcing . | Methyl 4-chloro-2-nitrobenzoate |
Troubleshooting Guide
Q3: My reaction yield is very low or I recovered only starting material. What went wrong?
Low yields are a frequent issue and can typically be traced to a few critical parameters.[14]
-
Potential Cause 1: Inadequate Temperature Control. The reaction is highly exothermic. If the temperature is too low, the activation energy barrier may not be overcome, leading to an incomplete reaction.
-
Potential Cause 2: Presence of Water. Water interferes with the generation of the nitronium ion by reacting with the sulfuric acid catalyst.[14]
-
Solution: Ensure all glassware is scrupulously dried before use. Use only concentrated acids (ideally fresh bottles) to prepare the nitrating mixture.
-
-
Potential Cause 3: Improper Reagent Stoichiometry or Concentration. Using dilute acids or an insufficient amount of the nitrating agent will result in a poor yield.
-
Solution: Use concentrated (98%) sulfuric acid and concentrated (70%) or fuming nitric acid. Ensure at least one molar equivalent of nitric acid is used relative to the methyl chlorobenzoate substrate.
-
Q4: I have a mixture of isomers. How can I improve the selectivity for the desired product?
The formation of multiple isomers is a common challenge, especially when the directing groups are in competition (e.g., with methyl 3-chlorobenzoate).
-
Potential Cause: Suboptimal Temperature. Reaction temperature can influence the kinetic versus thermodynamic product distribution.
-
Solution: Strict temperature control is paramount. Adding the nitrating mixture very slowly while maintaining the reaction flask in an ice bath (keeping the internal temperature below 10-15°C) is crucial for maximizing selectivity.[14][16] This favors the kinetically preferred product and minimizes side reactions.
-
-
Potential Cause: Inappropriate Acid System. The composition of the nitrating mixture can affect its potency and, consequently, the product distribution.
-
Solution: For deactivated substrates like methyl chlorobenzoate, the standard H₂SO₄/HNO₃ mixture is generally effective. However, alternative nitrating systems, such as acyl nitrates or nitronium salts like NO₂BF₄, can offer different selectivity profiles under milder conditions, though they are often more expensive.[17][18][19]
-
Q5: The reaction mixture turned dark brown/black and produced a tarry substance. What happened?
The formation of dark, tarry materials is indicative of oxidative side reactions.
-
Potential Cause: Runaway Temperature. This is the most common reason for decomposition. A rapid increase in temperature allows the potent oxidizing properties of nitric acid to degrade the organic starting material and product.[14]
-
Solution: Improve your cooling efficiency. Use a larger ice bath and ensure the reaction flask is well-immersed. Add the nitrating mixture dropwise with vigorous stirring to dissipate heat as it is generated.[20] Never add the substrate to the nitrating mixture; always add the nitrating mixture to the substrate solution.
-
-
Potential Cause: Excess Nitric Acid. Using a large excess of nitric acid, especially at elevated temperatures, increases the likelihood of oxidation.
-
Solution: Use a modest excess of nitric acid (e.g., 1.05 to 1.2 equivalents). Monitor the reaction by TLC to avoid letting it run for an unnecessarily long time after the starting material is consumed.
-
Experimental Protocols
Baseline Protocol: Nitration of Methyl 4-chlorobenzoate
This protocol provides a robust starting point for optimization.
Safety First: This reaction involves highly corrosive and oxidizing acids. Always work in a certified chemical fume hood. Wear a lab coat, safety goggles, and acid-resistant gloves. Have an emergency quench bath (ice water) and neutralizing agent (sodium bicarbonate solution) readily available.[21][22][23][24]
Methodology:
-
Substrate Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-chlorobenzoate (e.g., 5.0 g). Place the flask in an ice-water bath.
-
Acid Dissolution: Slowly and carefully add concentrated sulfuric acid (e.g., 10 mL) to the flask while stirring. Continue to cool and stir until the substrate is fully dissolved.
-
Nitrating Mixture Preparation: In a separate, dry flask cooled in an ice bath, carefully add concentrated sulfuric acid (e.g., 6 mL). With extreme caution and slow, dropwise addition, add concentrated nitric acid (e.g., 3 mL) to the sulfuric acid. Swirl gently to mix. Keep this nitrating mixture cold.[10][25]
-
Reaction: Using a dropping funnel or a glass pipette, add the cold nitrating mixture to the stirred solution of methyl 4-chlorobenzoate drop by drop over 15-20 minutes. Critically, monitor the internal temperature with a thermometer and ensure it does not rise above 15°C.[14][16][26]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 15-30 minutes.
-
Quenching and Isolation: Carefully pour the reaction mixture slowly onto a beaker containing crushed ice (approx. 100 g) with constant stirring.[14][15][27] The product will precipitate as a solid.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with several portions of cold water until the washings are neutral to pH paper (this removes residual acid).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, typically methanol or an ethanol/water mixture, to yield the final product.[15][27]
Visualizations
Troubleshooting Workflow
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chemcess.com [chemcess.com]
- 3. echemi.com [echemi.com]
- 4. Khan Academy [khanacademy.org]
- 5. aiinmr.com [aiinmr.com]
- 6. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 7. quora.com [quora.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 11. d.web.umkc.edu [d.web.umkc.edu]
- 12. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. westfield.ma.edu [westfield.ma.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts -ORCA [orca.cardiff.ac.uk]
- 18. Nitration - Wikipedia [en.wikipedia.org]
- 19. Nitro compound synthesis by nitrite substitution or nitration [organic-chemistry.org]
- 20. people.chem.umass.edu [people.chem.umass.edu]
- 21. m.youtube.com [m.youtube.com]
- 22. ehs.washington.edu [ehs.washington.edu]
- 23. ehs.com [ehs.com]
- 24. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 25. people.chem.umass.edu [people.chem.umass.edu]
- 26. webassign.net [webassign.net]
- 27. web.mnstate.edu [web.mnstate.edu]
Common side products in the synthesis of Methyl 5-chloro-2-nitrobenzoate
Welcome to the technical support center for the synthesis of Methyl 5-chloro-2-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and frequently asked questions encountered during the synthesis of this important chemical intermediate. Our focus is on providing practical, experience-driven advice to help you troubleshoot and optimize your reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Question 1: Why is the yield of my this compound unexpectedly low?
Answer:
A low yield can stem from several factors, primarily related to incomplete reactions or loss of product during workup and purification. Let's break down the common culprits:
-
Incomplete Esterification: The conversion of 5-chloro-2-nitrobenzoic acid to its methyl ester is a reversible equilibrium-driven process. To drive the reaction to completion, it's crucial to either use a large excess of methanol or effectively remove the water byproduct as it forms.
-
Field Insight: While using a large excess of methanol is common, for larger scale reactions, azeotropic removal of water with a suitable solvent like toluene can be more efficient. Using a Dean-Stark apparatus is a classic and effective method.
-
-
Suboptimal Catalyst Activity: In Fischer esterification, a strong acid catalyst like sulfuric acid is typically used. The catalyst can be deactivated by moisture in the reagents or glassware.
-
Preventative Measure: Ensure all glassware is thoroughly dried and use anhydrous methanol and a fresh, concentrated sulfuric acid.
-
-
Loss During Workup: The product is typically extracted into an organic solvent after quenching the reaction with water. Insufficient extraction or the formation of emulsions can lead to significant product loss.
-
Troubleshooting Step: Perform multiple extractions with a suitable solvent like ethyl acetate or dichloromethane. To break emulsions, adding a small amount of brine (saturated NaCl solution) can be effective.
-
-
Purification Losses: While recrystallization or column chromatography are effective for purification, they can also lead to a decrease in the final yield.
-
Optimization Tip: For recrystallization, carefully select a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures to maximize crystal recovery. For column chromatography, ensure proper packing of the silica gel and use an optimized eluent system to achieve good separation without excessive band broadening.
-
Question 2: I'm observing an unexpected spot on my TLC plate with a similar Rf to my product. What could it be?
Answer:
The presence of an unexpected spot with a similar retention factor (Rf) often indicates the formation of an isomeric byproduct. The most likely candidate in this synthesis is Methyl 3-chloro-2-nitrobenzoate .
-
Causality: This side product can arise if the starting material, 5-chloro-2-nitrobenzoic acid, is contaminated with its isomer, 3-chloro-2-nitrobenzoic acid. The regioselectivity of the nitration of 3-chlorobenzoic acid is not always perfect and can lead to the formation of this isomeric impurity.
-
Expert Advice: It is crucial to verify the purity of your starting 5-chloro-2-nitrobenzoic acid by techniques like NMR spectroscopy or melting point analysis before starting the esterification. If the starting material is impure, it may require purification by recrystallization.
Question 3: My final product has a yellowish tint, even after purification. What is the likely impurity?
Answer:
A persistent yellow color in your this compound can be indicative of residual nitrated impurities.
-
Potential Source: Dinitrated species, such as Methyl 5-chloro-2,4-dinitrobenzoate or Methyl 5-chloro-2,6-dinitrobenzoate, can form under harsh nitration conditions used to prepare the 5-chloro-2-nitrobenzoic acid precursor. These dinitrated compounds are often yellow and can be difficult to remove completely.
-
Preventative and Corrective Actions:
-
During the synthesis of the starting material, carefully control the reaction temperature and the stoichiometry of the nitrating agent to minimize over-nitration.
-
For purification of the final product, multiple recrystallizations may be necessary. Activated carbon treatment of the hot recrystallization solution can also help to remove colored impurities.
-
Frequently Asked Questions (FAQs)
This section covers more general questions about the synthesis of this compound.
What are the most common synthetic routes to this compound?
There are two primary and reliable methods for the synthesis of this compound:
-
Esterification of 5-chloro-2-nitrobenzoic acid: This is the most direct route, where 5-chloro-2-nitrobenzoic acid is reacted with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrogen chloride gas.[1] This method is often preferred for its simplicity and high yields.
-
Nitration of Methyl 3-chlorobenzoate: In this approach, methyl 3-chlorobenzoate is nitrated using a mixture of nitric acid and sulfuric acid. The chloro and ester groups direct the incoming nitro group to the 2- and 4-positions. Careful control of reaction conditions is necessary to favor the formation of the desired 2-nitro isomer.
What are the most common side products I should be aware of?
The formation of side products is highly dependent on the chosen synthetic route and reaction conditions. Here's a summary of the most common impurities:
| Side Product | Potential Cause | Synthetic Route |
| Unreacted 5-chloro-2-nitrobenzoic acid | Incomplete esterification reaction. | Esterification of 5-chloro-2-nitrobenzoic acid |
| Isomeric Methyl Nitrochlorobenzoates | Impurities in the starting material or lack of regioselectivity during nitration. | Both routes |
| Dinitrated byproducts | Harsh nitration conditions (high temperature, excess nitrating agent). | Nitration of Methyl 3-chlorobenzoate |
| Hydrolysis of the ester | Presence of water during workup or storage. | Both routes |
How can I best purify the crude this compound?
The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Recrystallization: This is a highly effective method for removing most impurities, especially unreacted starting material and isomeric byproducts. Methanol is a commonly used solvent for recrystallization.[2]
-
Silica Gel Column Chromatography: For small-scale reactions or when high purity is essential, column chromatography provides excellent separation. A common eluent system is a mixture of ethyl acetate and hexane.[3]
Visualizing the Reaction and Side Products
To better understand the synthetic pathway and the potential for side product formation, the following diagram illustrates the esterification of 5-chloro-2-nitrobenzoic acid and highlights a key potential side reaction.
References
Technical Support Center: Purification of Crude Methyl 5-chloro-2-nitrobenzoate by Recrystallization
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of crude Methyl 5-chloro-2-nitrobenzoate via recrystallization. It is designed to be a practical resource, combining theoretical principles with actionable troubleshooting advice to overcome common challenges encountered during this purification technique.
Introduction: The Rationale for Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[1][2] The underlying principle is the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization process involves dissolving the crude solid in a minimum amount of a hot solvent in which the compound has high solubility and impurities are either highly soluble or insoluble.[3][4] Upon slow cooling, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes the impurities, which remain dissolved in the surrounding solution (mother liquor).[2]
This compound is a key intermediate in the synthesis of various pharmaceuticals.[5] Its purity is critical for the success of subsequent reaction steps and the quality of the final active pharmaceutical ingredient. This guide will walk you through the process of its purification by recrystallization, with a focus on troubleshooting and optimization.
Understanding the Compound: Key Properties of this compound
A successful purification strategy begins with understanding the physicochemical properties of the target compound.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClNO₄ | [6] |
| Molecular Weight | 215.59 g/mol | [7] |
| Appearance | Pale yellow solid | [6][8] |
| Melting Point | 48-52 °C | [6][8] |
| Solubility | Slightly soluble in chloroform and methanol.[6][8] Pure compound can be obtained by crystallizing from methanol.[5] |
The relatively low melting point of this compound is an important consideration, as it can influence the choice of solvent and the cooling process to avoid "oiling out."
Core Protocol: Recrystallization of this compound
This section provides a step-by-step methodology for the recrystallization of this compound. The workflow is also presented in the diagram below.
Caption: A generalized workflow for the recrystallization process.
Experimental Protocol:
-
Solvent Selection: Based on available data, methanol is a suitable solvent for the recrystallization of this compound.[5] If the crude material has low solubility in hot methanol, a mixed solvent system, such as ethanol-water, may be explored.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of methanol and heat the mixture gently (e.g., on a hot plate or in a water bath).
-
Continue to add small portions of hot methanol until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[2]
-
-
Decolorization (if necessary):
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If activated charcoal was used or if there are insoluble impurities, a hot filtration step is required.
-
Preheat a funnel and a receiving flask to prevent premature crystallization.[9]
-
Filter the hot solution quickly to remove the charcoal or insoluble impurities.
-
-
Crystallization:
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold methanol to remove any adhering mother liquor.[2]
-
Dry the crystals thoroughly to remove any residual solvent.
-
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used: This is the most common reason for crystallization failure.[10]- Supersaturation: The solution may be supersaturated, lacking a nucleation site for crystal growth.[10] | - Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[10]- Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound.[9][10] |
| "Oiling out" (formation of an oily layer) | - Low melting point of the compound: The melting point of the compound may be lower than the boiling point of the solvent.[10]- High concentration of impurities: Impurities can depress the melting point of the compound.[9]- Cooling rate is too fast. [9] | - Re-heat and add more solvent: Re-heat the solution until the oil dissolves, add a small amount of additional solvent, and allow it to cool more slowly.[10]- Use a lower-boiling point solvent or a mixed solvent system. |
| Low recovery yield | - Incomplete crystallization: The solution was not cooled sufficiently.[9]- Excessive washing of crystals: Using too much or warm solvent for washing can dissolve the product.[9]- Premature crystallization during hot filtration. [9] | - Ensure thorough cooling: Use an ice bath to maximize crystal precipitation.[9]- Wash with minimal ice-cold solvent. [2]- Preheat the filtration apparatus. [9] |
| Colored crystals | - Presence of colored impurities. | - Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound? A1: Methanol has been successfully used for the recrystallization of this compound.[5] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1][3] A good starting point for finding a suitable solvent if one is not known is to test the solubility of a small amount of the crude product in various solvents.[3]
Q2: How can I perform a mixed-solvent recrystallization? A2: If a single solvent is not effective, a mixed-solvent system can be used. This typically involves a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble.[3] Dissolve the crude product in a minimum amount of the hot "solvent," then add the hot "anti-solvent" dropwise until the solution becomes cloudy. Add a few more drops of the hot "solvent" to redissolve the precipitate, and then allow the solution to cool slowly.[9]
Q3: What are the likely impurities in my crude this compound? A3: Common impurities can arise from the starting materials and side reactions during synthesis. For this compound synthesized from 5-chloro-2-nitrobenzoic acid, potential impurities include unreacted starting material, by-products from the esterification reaction, and other isomers.[8][11]
Q4: What safety precautions should I take? A4: this compound is classified as an irritant.[7] It is important to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for the compound and any solvents used.
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 51282-49-6 [chemicalbook.com]
- 7. Methyl 2-chloro-5-nitrobenzoate | C8H6ClNO4 | CID 22754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 51282-49-6 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. prepchem.com [prepchem.com]
Column chromatography protocol for purifying Methyl 5-chloro-2-nitrobenzoate
Welcome to the technical support guide for the purification of Methyl 5-chloro-2-nitrobenzoate. This document provides a comprehensive, field-proven protocol for column chromatography, alongside in-depth troubleshooting guides and frequently asked questions. Our goal is to empower researchers, scientists, and drug development professionals with the expertise to achieve high purity for this critical chemical intermediate.
Introduction: The Importance of Purity
This compound is a key building block in organic synthesis, notably as a precursor for various pharmaceutical compounds.[1] Its purity is paramount, as contaminants can lead to unwanted side reactions, lower yields, and complicate the interpretation of downstream analytical data. Column chromatography is a robust and widely adopted technique for purifying this compound by separating it from unreacted starting materials and reaction byproducts based on differential adsorption to a stationary phase.[2][3]
This guide explains the causality behind each step, ensuring a reproducible and efficient purification process.
Core Protocol: Column Chromatography Purification
This protocol outlines the standard procedure for purifying this compound using silica gel chromatography. The foundational principle is the separation of compounds based on their polarity.
Step 1: Thin-Layer Chromatography (TLC) Analysis
The "Why": Before committing to a large-scale column, TLC is an indispensable small-scale experiment to determine the optimal mobile phase (eluent). It allows you to visualize the separation and select a solvent system that provides a target retention factor (Rƒ) of approximately 0.2-0.4 for this compound.[2] An Rƒ in this range typically ensures good separation from both less polar and more polar impurities on a column.
Procedure:
-
Prepare several developing chambers with different ratios of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a polar solvent (e.g., Ethyl Acetate). A good starting point is a range from 9:1 to 4:1 (Hexane:Ethyl Acetate).
-
Dissolve a small amount of your crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.
-
Spot the dissolved crude mixture onto the baseline of a silica gel TLC plate.
-
Develop the plates in the prepared chambers.
-
Visualize the separated spots under UV light (254 nm).[4]
-
Calculate the Rƒ value for your target compound and select the solvent system that gives the desired Rƒ of 0.2-0.4.
Step 2: Column Preparation (Slurry Packing)
The "Why": A well-packed column is critical for achieving high resolution. The slurry method minimizes the risk of air bubbles and cracks in the stationary phase, which can cause "channeling" and lead to poor separation.[3]
Procedure:
-
Select a glass column of appropriate size for your sample amount (a general rule is a silica gel mass of 30-100 times the mass of the crude sample).
-
In a beaker, prepare a slurry by mixing silica gel with your chosen eluent from Step 1.
-
With the column's stopcock closed, pour a small amount of eluent into the column, followed by a layer of sand (approx. 1 cm) to create a flat base.
-
Gently pour the silica slurry into the column. Use a funnel to avoid coating the sides.
-
Continuously tap the side of the column to encourage even settling of the silica bed.
-
Open the stopcock to drain the excess solvent, ensuring the solvent level never drops below the top of the silica bed.
Step 3: Sample Loading
The "Why": The goal is to apply the sample to the column in a narrow, concentrated band. A diffuse starting band will result in broad, overlapping elution bands. Dry loading is particularly advantageous for samples that are not very soluble in the eluent.[5][6]
Procedure (Dry Loading - Recommended):
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[5]
-
Carefully add this powder to the top of the packed column.
-
Gently overlay the sample with a thin layer of sand to prevent disturbance during solvent addition.[5]
Step 4: Elution and Fraction Collection
The "Why": Elution is the process of passing the mobile phase through the column to move the separated components down the stationary phase. By collecting sequential fractions, you can isolate the pure compound as it exits the column.
Procedure:
-
Carefully add the eluent to the top of the column.
-
Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Begin collecting fractions in test tubes or vials. The size of the fractions will depend on the column size and separation.
-
Monitor the fractions by TLC to identify which ones contain your pure product. Spot the starting material, the current fraction, and the previous fraction on the same TLC plate for comparison.
-
Combine the fractions that contain only the pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Experimental Workflow Diagram
Caption: Workflow for Column Chromatography Purification.
Troubleshooting Guide
Q1: My compound won't come off the column. What should I do?
This is a common issue indicating that the eluent is not polar enough to displace your compound from the silica gel.
-
Probable Cause 1: Insufficient Eluent Polarity. The chosen solvent system is too non-polar.
-
Solution: Gradually increase the polarity of your eluent. For a hexane/ethyl acetate system, you can slowly increase the percentage of ethyl acetate. If that is insufficient, adding 0.5-1% methanol to the eluent can significantly increase its polarity.
-
-
Probable Cause 2: Compound Decomposition. Your compound may be unstable on silica gel, which is acidic.[6]
-
Solution: First, test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it. If a new spot appears at the baseline or streaking occurs, decomposition is likely. You can try neutralizing the silica gel by preparing the slurry with the eluent containing 1% triethylamine or switching to a different stationary phase like alumina.[6]
-
Q2: The separation is poor, and all my fractions are mixed.
This indicates a loss of resolution during the chromatography process.
-
Probable Cause 1: Improper Solvent System. The Rƒ value may be too high (>0.5), causing compounds to elute too closely together.
-
Solution: Re-evaluate your TLC analysis and choose a solvent system that provides a lower Rƒ (0.2-0.4) for the target compound, ensuring greater separation from impurities.[2]
-
-
Probable Cause 2: Column Overloading. Too much sample was loaded for the amount of silica gel used.
-
Solution: Use a larger column with more silica gel. A common ratio is at least 50:1 (silica:crude product) by mass for good separation.
-
-
Probable Cause 3: Poor Column Packing. Cracks or channels in the silica bed allow the sample to travel unevenly.
-
Solution: The column must be repacked. Ensure the silica is packed as a uniform bed without any air gaps. The slurry method followed by gentle tapping is crucial.[3]
-
Q3: My compound is eluting with the solvent front.
This happens when the compound has very little affinity for the stationary phase because the eluent is too polar.
-
Probable Cause: Excessive Eluent Polarity. The solvent system is too strong.
-
Solution: Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane. Re-run TLC plates with less polar solvent systems to find an appropriate Rƒ.[6]
-
Q4: The bands on the column (and spots on TLC) are streaking or "tailing".
Tailing is often observed with polar compounds on silica gel and can compromise separation.
-
Probable Cause 1: Strong Analyte-Silica Interaction. Polar functional groups on your compound (like the nitro group) can interact strongly with the acidic silanol groups of the silica gel.
-
Solution: Add a small amount of a polar modifier to the eluent. A tiny fraction of acetic acid can often resolve tailing for acidic compounds, while a small amount of triethylamine can help with basic compounds. For nitro compounds, sometimes a slightly more polar primary solvent (e.g., switching from ethyl acetate to acetone in small proportions) can improve peak shape.[7]
-
-
Probable Cause 2: Sample Insolubility. If the sample is not fully dissolved as it moves through the column, it can cause streaking.
-
Solution: Ensure the dry-loading method is performed correctly, or if wet-loading, ensure the sample is fully dissolved in the minimum amount of solvent.[5]
-
Troubleshooting Decision Tree
Caption: Decision Tree for Common Chromatography Issues.
Frequently Asked Questions (FAQs)
-
Q1: What is the expected appearance and melting point of pure this compound?
-
A1: Pure this compound is typically a solid with a melting point in the range of 48-52 °C.[8] A sharp melting point within this range is a good indicator of high purity.
-
-
Q2: How much sample can I load onto my column?
-
A2: This depends on the difficulty of the separation. For routine purifications, a ratio of 1:30 to 1:50 (crude sample mass to silica gel mass) is a good starting point. For very difficult separations, a ratio of 1:100 or higher may be necessary.
-
-
Q3: My crude product is an oil. Can I still use the dry loading method?
-
A3: Yes. Dissolve the oil in a suitable solvent, add silica gel, and evaporate the solvent on a rotary evaporator. If the resulting material is still oily, add more silica gel and repeat the evaporation until you obtain a dry, manageable powder.[5]
-
-
Q4: What safety precautions should I take?
-
A4: Always handle this compound in a well-ventilated fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors and prevent skin and eye contact.[9] Dispose of chemical waste according to your institution's guidelines.
-
Quantitative Data Summary
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₆ClNO₄ | [8] |
| Molecular Weight | 215.59 g/mol | [8] |
| Appearance | Solid | [8] |
| Melting Point | 48-52 °C | [8] |
Table 2: Recommended Chromatography Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for compounds of moderate polarity. |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate Gradient | Start with a low polarity (e.g., 95:5) and gradually increase ethyl acetate concentration. Provides good separation for many nitroaromatics. |
| Target Rƒ (TLC) | 0.2 - 0.4 | Optimal range for good separation on a column.[2] |
| Sample Loading | Dry Loading | Recommended for ensuring a narrow application band and handling potential solubility issues.[5][6] |
References
- 1. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Chromatography [chem.rochester.edu]
- 7. agilent.com [agilent.com]
- 8. 5-氯-2-硝基苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Monitoring Methyl 5-chloro-2-nitrobenzoate Reactions by TLC
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions involving Methyl 5-chloro-2-nitrobenzoate. As a rapid, cost-effective, and versatile analytical technique, TLC is indispensable for qualitatively assessing reaction completion, identifying byproducts, and optimizing reaction conditions.[1][2] This document is structured to address common challenges and provide practical, field-proven solutions to ensure reliable and reproducible results.
Principles of TLC in Reaction Monitoring
Thin-Layer Chromatography separates chemical compounds based on their differential partitioning between a stationary phase (typically polar silica gel coated on a plate) and a mobile phase (an organic solvent or solvent mixture).[3][4] The mobile phase ascends the TLC plate via capillary action, carrying the components of the reaction mixture at different rates.[1][3] A compound's mobility is quantified by its Retention Factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[5]
In the context of a reaction with this compound, a less polar starting material will typically have a higher Rf value than a more polar product. By spotting the reaction mixture alongside the starting material, one can visually track the consumption of the reactant and the formation of the product over time.[6][7]
Experimental Protocol: Step-by-Step TLC Analysis
A robust and reproducible TLC protocol is the foundation of accurate reaction monitoring.
Materials:
-
TLC plates (e.g., Silica gel 60 F₂₅₄)[6]
-
Developing chamber (a beaker with a watch glass is sufficient)[1]
-
Capillary tubes for spotting[6]
-
Mobile phase (solvent system)
-
UV lamp (254 nm) for visualization[6]
-
Pencil and ruler
Procedure:
-
Plate Preparation: With a pencil, lightly draw a baseline approximately 1 cm from the bottom of the TLC plate.[6] Be careful not to scratch the silica surface. Mark lanes for the starting material (SM), co-spot (Co), and reaction mixture (RM).[6]
-
Chamber Saturation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.[1] Place a piece of filter paper inside, ensuring it is wetted by the solvent, to saturate the chamber atmosphere with solvent vapors.[1][5] This ensures a uniform solvent front and improves reproducibility.
-
Spotting:
-
Dissolve a small amount of the starting material (this compound) in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Using a clean capillary tube, apply a small spot of this solution to the 'SM' lane on the baseline.[1] Keep the spot as small as possible (1-2 mm diameter) to maximize separation.[8]
-
Withdraw a sample from your reaction vessel and spot it on the 'RM' lane.
-
On the 'Co' lane, spot the starting material first, and then spot the reaction mixture directly on top of it. This co-spot is crucial for distinguishing between the starting material and product if they have similar Rf values.[9]
-
-
Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level.[1][10] Cover the chamber and allow the solvent to ascend the plate undisturbed.[1]
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[1] Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[1][11]
Troubleshooting Guide & FAQs
This section addresses common issues encountered when monitoring this compound reactions with TLC.
Question 1: My spots are streaking or elongated. What's wrong?
-
Cause: This is one of the most frequent issues in TLC.[12]
-
Sample Overloading: The most common reason is applying too much sample to the plate.[1][9][10]
-
Acidic/Basic Compounds: this compound itself is relatively neutral, but potential reactants or products might have acidic or basic functional groups that interact strongly with the slightly acidic silica gel.[8][12]
-
High Polarity of Sample Solvent: If the sample is dissolved in a very polar solvent, it can interfere with the initial spotting and separation.
-
-
Solution:
-
Dilute Your Sample: Prepare a more dilute solution of your reaction mixture before spotting.[1][9]
-
Modify the Mobile Phase: If you suspect an acidic or basic compound is causing streaking, add a small amount of acid (e.g., 0.1-2% acetic or formic acid) or base (e.g., 0.1-2% triethylamine) to your mobile phase to neutralize the problematic species.[8][9][12]
-
Use a Less Polar Spotting Solvent: Ensure the solvent used to dissolve your sample for spotting is volatile and not overly polar.
-
Question 2: I don't see any spots on my TLC plate after development.
-
Cause:
-
Sample Too Dilute: The concentration of your compound might be too low to be detected.[9][10]
-
Non-UV Active Compounds: While this compound is UV active due to its aromatic ring and nitro group, some reaction products or reactants may not be.[9]
-
Sample Evaporation: Highly volatile compounds can evaporate from the plate before or during development.[9]
-
Incorrect Development: The initial spots may have been below the solvent level in the chamber, causing your sample to dissolve into the solvent reservoir.[1][10]
-
-
Solution:
-
Concentrate the Sample: Try spotting the sample multiple times in the same location, allowing the solvent to dry completely between applications.[9][10]
-
Use a Staining Method: If compounds are not UV-active, use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose oxidizing stain that visualizes a wide range of organic compounds.[11][13] Iodine vapor is another universal, non-destructive method.[11][14]
-
Check Your Setup: Always ensure the baseline where you spot your samples is above the level of the mobile phase in the developing chamber.[1][10]
-
Question 3: My spots are all clustered at the bottom (low Rf) or top (high Rf) of the plate.
-
Cause: The polarity of your mobile phase is not suitable for the compounds being analyzed.[9]
-
Solution:
-
Adjust Mobile Phase Polarity: The key is to find a solvent system that provides an Rf value of approximately 0.2-0.4 for the compound of interest.[2]
-
Question 4: How do I choose an initial solvent system for my this compound reaction?
-
Rationale: this compound is a moderately polar compound. A good starting point for moderately polar compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[3][4] A common initial ratio to try is 1:1 ethyl acetate/hexane.[2] For similar nitrobenzoate compounds, systems like 8:2 hexane/ethyl acetate have been used successfully.[15]
-
Recommended Starting Solvent Systems:
| Solvent System (v/v) | Polarity | Expected Rf for this compound | Notes |
| 20% Ethyl Acetate in Hexane | Low-Medium | ~0.3 - 0.5 | A good starting point for many reactions.[15] |
| 10% Methanol in Dichloromethane | Medium-High | Varies | Useful if products are significantly more polar.[3] |
| Toluene / Ethyl Acetate (e.g., 9:1) | Medium | Varies | An alternative system offering different selectivity.[16] |
Question 5: I see an unexpected spot in my reaction mixture lane. What could it be?
-
Cause:
-
Side Product Formation: The reaction may be producing unintended byproducts.
-
Intermediate Species: A stable intermediate in the reaction pathway may be visible.
-
Contamination: The reaction flask, solvent, or spotting capillary could be contaminated.[10]
-
-
Solution:
-
Systematic Analysis: Run a TLC with lanes for all starting materials to rule out unreacted reagents.
-
Reaction Time Course: Take samples at different time points (e.g., 1 hour, 4 hours, 24 hours) to see if the spot's intensity increases and then decreases (suggesting an intermediate) or simply increases (suggesting a side product).
-
Maintain Good Lab Hygiene: Use clean glassware and fresh solvents to minimize contamination.
-
Visual Workflow and Decision Making
The following diagram illustrates a logical workflow for troubleshooting common TLC problems.
Caption: Troubleshooting workflow for common TLC issues.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. silicycle.com [silicycle.com]
- 3. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 4. Khan Academy [khanacademy.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. silicycle.com [silicycle.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. chembam.com [chembam.com]
- 13. TLC stains [reachdevices.com]
- 14. scribd.com [scribd.com]
- 15. southalabama.edu [southalabama.edu]
- 16. 利用できないコンテンツ [sigmaaldrich.com]
Preventing the formation of byproducts during the esterification of 5-chloro-2-nitrobenzoic acid
A Guide to Minimizing Byproduct Formation
Welcome to the technical support center for the synthesis and purification of 5-chloro-2-nitrobenzoate esters. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during the esterification of 5-chloro-2-nitrobenzoic acid. As Senior Application Scientists, we understand that achieving high purity and yield is paramount. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, explaining the causality behind each experimental choice to ensure your success.
Section 1: Understanding the Reaction Landscape
The esterification of 5-chloro-2-nitrobenzoic acid is a critical transformation, but its success is highly dependent on the chosen methodology. The electron-withdrawing nature of the nitro and chloro groups, along with potential steric hindrance from the ortho-nitro group, can influence reactivity. Two primary pathways are typically employed, each with distinct advantages and potential pitfalls.
-
Fischer-Speier Esterification : An acid-catalyzed equilibrium reaction between the carboxylic acid and an alcohol. While classic, its reversible nature is a primary source of incomplete conversion and the presence of starting material in the final product.[1][2] The reaction must be actively driven towards the product.
-
Base-Mediated Alkylation : An irreversible reaction involving the deprotonation of the carboxylic acid to form a carboxylate salt, which then acts as a nucleophile to attack an alkylating agent (e.g., iodomethane, dimethyl sulfate).[3][4] This method often results in higher yields and avoids the challenges of equilibrium.
The choice between these pathways is a critical first step in preventing byproduct formation.
References
Validation & Comparative
A Guide to the Structural Elucidation of Methyl 5-chloro-2-nitrobenzoate: A Comparative Analysis of Predicted ¹H and ¹³C NMR Spectral Data
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of reliable and reproducible research. Methyl 5-chloro-2-nitrobenzoate, a key building block in the synthesis of various pharmaceutical agents, presents an interesting case for structural analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Its asymmetric substitution pattern on the benzene ring gives rise to a distinct and predictable NMR fingerprint.
This guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of this compound. In the absence of a publicly available, assigned experimental spectrum, we will leverage fundamental principles of NMR theory and comparative data from structurally related molecules to construct a reliable spectral prediction. This approach not only serves as a practical guide for researchers working with this compound but also illustrates the power of predictive spectroscopy in modern chemical analysis.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to reveal four distinct signals: three in the aromatic region, corresponding to the protons on the benzene ring, and one in the aliphatic region, from the methyl ester group. The chemical shifts (δ) are influenced by the electronic effects of the substituents: the strongly electron-withdrawing nitro group (-NO₂) and the chloro group (-Cl), and the ester group (-COOCH₃).[2]
Electron-withdrawing groups deshield nearby protons, shifting their resonance signals to a higher frequency (downfield).[2] The nitro group, being one of the most powerful electron-withdrawing groups, will exert the strongest deshielding effect, particularly on the proton ortho to it.
Here is a detailed prediction and interpretation of the ¹H NMR spectrum:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |
| ~ 8.1 - 8.3 | Doublet (d) | ~ 8.5 - 9.0 Hz | 1H | H-3 | This proton is ortho to the strongly electron-withdrawing nitro group, resulting in significant deshielding and a shift to the far downfield region. It will appear as a doublet due to coupling with H-4. |
| ~ 7.8 - 7.9 | Doublet of doublets (dd) | J ≈ 8.5 - 9.0 Hz, J ≈ 2.0 - 2.5 Hz | 1H | H-4 | This proton is coupled to both H-3 (ortho coupling) and H-6 (meta coupling), resulting in a doublet of doublets. Its chemical shift is influenced by the ortho chloro and para nitro groups. |
| ~ 7.7 - 7.8 | Doublet (d) | ~ 2.0 - 2.5 Hz | 1H | H-6 | This proton is ortho to the chloro group and meta to the nitro and ester groups. It will appear as a doublet due to the small meta coupling with H-4. |
| ~ 3.9 - 4.0 | Singlet (s) | N/A | 3H | -OCH₃ | The methyl protons of the ester group are not coupled to any other protons and will therefore appear as a sharp singlet. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum is expected to show eight distinct signals, as all eight carbon atoms in this compound are chemically non-equivalent due to the lack of symmetry. The chemical shifts of the aromatic carbons are influenced by the substituents, with carbons directly attached to electron-withdrawing groups being significantly deshielded.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 164 - 166 | C=O | The carbonyl carbon of the ester is significantly deshielded and appears at a characteristic downfield position. Data from similar benzoate esters show this peak in the 164-167 ppm range.[3][4] |
| ~ 148 - 150 | C-2 (C-NO₂) | This carbon is directly attached to the electron-withdrawing nitro group, causing a strong downfield shift. For comparison, the C-NO₂ in methyl 3-nitrobenzoate appears around 148 ppm.[4] |
| ~ 140 - 142 | C-5 (C-Cl) | The carbon bearing the chlorine atom is deshielded, though to a lesser extent than the carbon attached to the nitro group. |
| ~ 133 - 135 | C-4 | This CH carbon is para to the nitro group and ortho to the chloro group, leading to a downfield shift. |
| ~ 130 - 132 | C-1 (C-COOCH₃) | The quaternary carbon attached to the ester group. |
| ~ 125 - 127 | C-6 | This CH carbon is ortho to the chloro group. |
| ~ 123 - 125 | C-3 | This CH carbon is ortho to the nitro group. |
| ~ 53 - 54 | -OCH₃ | The methyl carbon of the ester group is found in the typical upfield region for such functionalities. Methyl benzoates consistently show this peak around 52-53 ppm.[3][4] |
Comparative Analysis with Isomers
A useful exercise in spectral interpretation is to compare the predicted data with that of a constitutional isomer, such as Methyl 2-chloro-5-nitrobenzoate . In this isomer, the positions of the chloro and nitro groups are swapped. This would lead to a different splitting pattern and chemical shifts in the ¹H NMR spectrum, providing a clear method to distinguish between the two compounds. For Methyl 2-chloro-5-nitrobenzoate, the proton at C-6 would be a doublet with a small meta coupling, while the proton at C-4 would be a doublet of doublets, and the proton at C-3 a doublet with a large ortho coupling. The relative positions of these signals would also differ due to the change in substituent effects.
Experimental Protocol for NMR Data Acquisition
To validate these predictions, the following is a standard operating procedure for acquiring high-quality NMR data for a small molecule like this compound.
1. Sample Preparation:
- Accurately weigh approximately 5-10 mg of this compound.
- Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), inside a clean, dry NMR tube. CDCl₃ is a common choice for its good solubilizing power for moderately polar organic compounds.
- Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required (modern spectrometers can also reference the residual solvent peak).
2. Instrument Setup and Data Acquisition:
- The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
- ¹H NMR Acquisition:
- Tune and shim the probe to ensure a homogeneous magnetic field.
- Acquire a standard one-pulse ¹H spectrum.
- Typical parameters: spectral width of ~16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
- Acquire a proton-decoupled ¹³C spectrum.
- Typical parameters: spectral width of ~240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
3. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Workflow for NMR Analysis
The process from sample to final interpreted spectrum can be visualized as follows:
Caption: Workflow for NMR-based structural elucidation.
Comparison with Alternative Analytical Techniques
While NMR is unparalleled for detailed structural mapping, a comprehensive characterization often involves complementary techniques.
| Technique | Information Provided | Comparison with NMR |
| Mass Spectrometry (MS) | Provides the mass-to-charge ratio (m/z), giving the molecular weight and elemental composition (with high resolution MS). Fragmentation patterns can offer structural clues. | MS confirms the molecular formula (C₈H₆ClNO₄, MW: 215.59 g/mol ), which NMR does not directly provide. However, it cannot distinguish between isomers like this compound and Methyl 2-chloro-5-nitrobenzoate. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups based on their vibrational frequencies. | IR would confirm the presence of the nitro group (strong absorptions ~1530 cm⁻¹ and ~1350 cm⁻¹), the ester carbonyl group (~1730 cm⁻¹), and C-Cl bond (~700-800 cm⁻¹). It supports the functional groups predicted by NMR but provides no information on their connectivity. |
| X-Ray Crystallography | Provides the exact three-dimensional arrangement of atoms in a crystalline solid, offering unambiguous structural determination. | This is the "gold standard" for structural confirmation. The crystal structure of this compound has been reported, confirming the connectivity and conformation in the solid state.[1] While definitive, it requires a suitable single crystal and does not provide information about the molecule's behavior in solution, which NMR does. |
Conclusion
Nuclear Magnetic Resonance spectroscopy is an indispensable tool for the structural elucidation of this compound. Through a careful analysis of substituent effects, a detailed and reliable prediction of both the ¹H and ¹³C NMR spectra can be constructed. The predicted spectra, characterized by distinct chemical shifts and coupling patterns, provide a unique fingerprint that allows for the unambiguous identification of the molecule and its differentiation from isomers. When integrated with complementary techniques like Mass Spectrometry and IR Spectroscopy, NMR provides the cornerstone for a comprehensive and authoritative structural assignment, ensuring the integrity of research and development in which this compound is utilized.
References
A Comparative Guide to the Mass Spectrometric Interpretation of Methyl 5-chloro-2-nitrobenzoate
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of chemical intermediates is paramount. Methyl 5-chloro-2-nitrobenzoate, a key building block in the synthesis of various pharmaceutical compounds, requires precise characterization to ensure the integrity of the final active pharmaceutical ingredient. This guide provides an in-depth interpretation of the mass spectrum of this compound, presenting a comparative analysis with alternative analytical techniques and offering practical, field-proven insights for its identification.
The Power of Mass Spectrometry in Structural Elucidation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In the context of organic compounds like this compound, Electron Ionization (EI) is a commonly employed technique. EI involves bombarding the analyte with high-energy electrons, leading to the formation of a molecular ion (M•+) and a series of characteristic fragment ions. The resulting mass spectrum serves as a molecular fingerprint, providing valuable information about the compound's molecular weight and structure.
Interpreting the Mass Spectrum of this compound
Predicted Fragmentation Pathway
The electron ionization of this compound is expected to produce a molecular ion peak at m/z 215, corresponding to the intact molecule that has lost one electron. Due to the presence of a chlorine atom, an isotopic peak at m/z 217 with an intensity of approximately one-third of the molecular ion peak is also anticipated, reflecting the natural abundance of the ³⁷Cl isotope.
The primary fragmentation pathways are dictated by the lability of the nitro and ester functional groups. Key expected fragmentation steps include:
-
Loss of a methoxy radical (•OCH₃): This is a common fragmentation for methyl esters, leading to the formation of a stable acylium ion at m/z 184. An accompanying isotopic peak at m/z 186 would also be expected.
-
Loss of a nitro group (•NO₂): The cleavage of the C-N bond results in the loss of a nitro radical, yielding a fragment at m/z 169.
-
Loss of nitric oxide (NO): A rearrangement reaction can lead to the elimination of nitric oxide, producing a fragment at m/z 185.
-
Loss of carbon monoxide (CO): Following the initial loss of the methoxy radical, the resulting acylium ion can further fragment by losing carbon monoxide to give a fragment at m/z 156.
The following diagram illustrates the predicted fragmentation pathway:
Caption: Predicted Electron Ionization fragmentation pathway of this compound.
Comparative Analysis with an Isomer: Methyl 2-chloro-5-nitrobenzoate
For a practical comparison, the experimental GC-MS data for the isomer, methyl 2-chloro-5-nitrobenzoate, is highly informative.[1] The mass spectrum of this isomer shows prominent peaks at m/z 184 (base peak), 186, 75, and a smaller peak for the molecular ion at m/z 215.[1] The intense peak at m/z 184 corresponds to the loss of the methoxy radical, indicating this is a very favorable fragmentation pathway. The presence of the m/z 186 peak confirms the presence of a chlorine atom in this fragment. The peak at m/z 75 is likely due to a chlorophenyl fragment.
This data strongly supports the predicted fragmentation pattern for this compound, suggesting that the loss of the methoxy radical will also be a dominant fragmentation pathway for this isomer.
| m/z | Proposed Fragment | Predicted for this compound | Observed for Methyl 2-chloro-5-nitrobenzoate[1] |
| 215/217 | [M]•+ | Present, moderate intensity | Present, low intensity |
| 184/186 | [M - •OCH₃]+ | Present, likely high intensity (base peak) | Present, high intensity (base peak) |
| 169 | [M - •NO₂]+ | Present, moderate intensity | Not reported as a top 5 peak |
| 185 | [M - NO]+ | Present, moderate intensity | Not reported as a top 5 peak |
| 156/158 | [M - •OCH₃ - CO]+ | Present, moderate intensity | Not reported as a top 5 peak |
| 75 | [C₆H₄Cl]+ | Possible | Present, moderate intensity |
Comparison with Other Analytical Techniques
While mass spectrometry is a primary tool for structural confirmation, a multi-technique approach provides the most comprehensive characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. For this compound, ¹H NMR would show distinct signals for the aromatic protons and the methyl ester protons, with chemical shifts and coupling constants confirming their relative positions on the benzene ring.[2] ¹³C NMR would similarly show characteristic peaks for each unique carbon atom.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit strong absorption bands corresponding to the nitro group (typically around 1530 and 1350 cm⁻¹), the ester carbonyl group (around 1730 cm⁻¹), and C-Cl stretching.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying components in a mixture. A reversed-phase HPLC method can be used to determine the purity of this compound and to separate it from any isomers or impurities.[4] Coupling HPLC with a mass spectrometer (LC-MS) allows for the analysis of less volatile or thermally labile compounds that are not suitable for GC-MS.
Experimental Protocol: GC-MS Analysis
The following is a generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
-
Stock Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a suitable GC-grade solvent (e.g., ethyl acetate or dichloromethane) to prepare a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution to a final concentration of approximately 10-50 µg/mL in the same solvent.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter into a GC vial.
Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless injector.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Split Ratio: 20:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-300.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Data Acquisition and Analysis
Acquire the data using the instrument's data acquisition software. The resulting total ion chromatogram (TIC) will show the retention time of the analyte, and the mass spectrum at that retention time can be extracted and analyzed.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Conclusion
The interpretation of the mass spectrum of this compound, guided by fundamental principles and comparative data from its isomers, provides a robust method for its identification. The predicted fragmentation pattern, dominated by the loss of the methoxy radical, serves as a key diagnostic feature. For unambiguous structural confirmation and purity assessment, a holistic approach that integrates mass spectrometry with other analytical techniques such as NMR, IR, and HPLC is highly recommended. The methodologies and insights presented in this guide are intended to empower researchers and drug development professionals in their critical analytical endeavors.
References
A Comparative Guide to the Mass Spectrometric Fragmentation of Methyl 5-chloro-2-nitrobenzoate
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of chemical entities is a cornerstone of rigorous scientific inquiry. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 5-chloro-2-nitrobenzoate. We will explore the characteristic fragmentation pathways, supported by mechanistic reasoning, and compare its behavior to a structural analog, Methyl 2-nitrobenzoate, to highlight the diagnostic influence of the chloro-substituent. This comparative approach, grounded in established mass spectrometric principles, serves as a practical reference for identifying and characterizing substituted nitroaromatic compounds.
The Rationale for Mass Spectrometry in Structural Elucidation
Mass spectrometry (MS) is an indispensable analytical technique that provides fundamental information about a molecule's mass and structure by measuring the mass-to-charge ratio (m/z) of its ions.[1] In the case of synthetic intermediates like this compound (MW: 215.59 g/mol ), confirming the molecular weight and obtaining structural information is critical for reaction monitoring and quality control.[2] Electron Ionization (EI) is a high-energy technique that induces extensive and reproducible fragmentation, creating a unique "fingerprint" for a given compound.[3] Analyzing this fragmentation pattern allows chemists to piece together the molecular structure, much like solving a puzzle.[1]
The presence of multiple functional groups—an ester, a nitro group, and a halogen—on an aromatic ring suggests that the fragmentation of this compound will be complex and informative. Particularly, the interaction between adjacent groups (the ortho effect) can lead to unique rearrangement reactions that are highly diagnostic for this specific substitution pattern.[4][5]
Experimental Protocol: Acquiring the Mass Spectrum
To ensure the generation of a reliable and reproducible mass spectrum, a standardized Gas Chromatography-Mass Spectrometry (GC-MS) protocol is essential. The following method outlines a robust approach for the analysis of semi-volatile compounds like this compound.[6]
Objective: To obtain the 70 eV Electron Ionization (EI) mass spectrum of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of high-purity ethyl acetate to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of ~20 µg/mL for analysis.
-
-
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC (or equivalent) coupled to an Agilent 5977B MSD (or equivalent).
-
GC Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium, with a constant flow rate of 1.2 mL/min.
-
-
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 25:1
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 1 minute.
-
Ramp: Increase at 15°C/min to 280°C.
-
Final Hold: Hold at 280°C for 4 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40 - 300.
-
Fragmentation Pattern Analysis of this compound
Upon ionization, the this compound molecule forms a molecular radical ion ([M]•+) at m/z 215, with a characteristic isotopic peak at m/z 217 due to the presence of the ³⁷Cl isotope.[7] The high energy of EI causes this molecular ion to undergo a series of predictable fragmentation reactions.
Key Fragmentation Pathways
The fragmentation is driven by the cleavage of the weakest bonds and the formation of the most stable resulting ions and neutral radicals.[8][9] For this molecule, the primary fragmentation sites are the ester group and the nitro group.
-
Loss of a Methoxy Radical (•OCH₃): A common fragmentation for methyl esters is the alpha-cleavage leading to the loss of a methoxy radical (31 Da).[10] This results in the formation of a stable acylium ion.
-
[C₈H₆ClNO₄]•+ (m/z 215/217) → [C₇H₃ClNO₃]+ (m/z 184/186) + •OCH₃
-
-
Loss of the Nitro Group (•NO₂): The C-N bond can cleave to expel a nitro radical (46 Da).
-
[C₈H₆ClNO₄]•+ (m/z 215/217) → [C₈H₆ClO₂]+ (m/z 169/171) + •NO₂
-
-
Ortho Effect: Loss of Methanol (CH₃OH): The proximity of the nitro group and the methyl ester group facilitates a characteristic rearrangement known as the ortho effect.[4][5] A hydrogen atom is abstracted from the methyl group by an oxygen of the nitro group, leading to the elimination of a stable, neutral methanol molecule (32 Da). This is a highly diagnostic fragmentation for ortho-substituted nitrobenzoates.
-
[C₈H₆ClNO₄]•+ (m/z 215/217) → [C₇H₂ClNO₃]•+ (m/z 183/185) + CH₃OH
-
-
Sequential Fragmentations: The primary fragment ions can undergo further fragmentation. For instance, the acylium ion at m/z 184/186 can lose carbon monoxide (CO, 28 Da).
-
[C₇H₃ClNO₃]+ (m/z 184/186) → [C₆H₃ClNO₂]•+ (m/z 156/158) + CO
-
The following diagram illustrates these primary fragmentation pathways.
Caption: Predicted EI fragmentation pathway of this compound.
Comparative Analysis: The Influence of the Chloro Substituent
To understand the specific role of the chlorine atom in the fragmentation pattern, it is instructive to compare the spectrum of this compound with that of its non-chlorinated analog, Methyl 2-nitrobenzoate .
Methyl 2-nitrobenzoate (MW: 181.15 g/mol ) will exhibit some similar fragmentation pathways, such as the loss of •OCH₃ (to form m/z 150) and the ortho effect-driven loss of methanol (to form m/z 149). However, there are crucial differences:
-
Molecular Ion (M+•): The most obvious difference is the molecular ion, which will appear at m/z 181 for Methyl 2-nitrobenzoate, compared to m/z 215 for the chlorinated compound.
-
Isotopic Pattern: All fragments containing the chlorine atom in the this compound spectrum will display a characteristic M/M+2 isotopic pattern with an approximate 3:1 intensity ratio, which is absent in the spectrum of Methyl 2-nitrobenzoate.[7] This pattern is a definitive indicator of the presence of a single chlorine atom.
-
Fragment Ion Masses: The m/z values of corresponding fragments will differ by the mass of Cl minus H (~34 Da). For example, the acylium ion formed by the loss of •OCH₃ is at m/z 184 for the chloro-compound but at m/z 150 for the non-chloro analog.
-
Aromatic Ring Fragmentation: The presence of the electron-withdrawing chlorine atom can influence the stability of the aromatic ring and its subsequent fragmentation. For instance, the loss of •Cl (35 Da) from a fragment ion is a possible pathway that is unavailable to Methyl 2-nitrobenzoate.
Data Summary: Predicted Key Ions
| Fragment Ion | Proposed Structure | This compound (m/z) | Methyl 2-nitrobenzoate (m/z) | Key Diagnostic Feature |
| [M]•+ | Molecular Ion | 215 / 217 | 181 | Molecular Weight & Isotope Pattern |
| [M - •OCH₃]⁺ | Acylium Ion | 184 / 186 | 150 | Ester fragmentation |
| [M - CH₃OH]•+ | Rearrangement Ion | 183 / 185 | 149 | ortho effect |
| [M - •NO₂]⁺ | De-nitrated Ion | 169 / 171 | 135 | Nitro group loss |
| [C₆H₄Cl]⁺ | Chlorophenyl Ion | 111 / 113 | N/A | Aromatic core with Cl |
| [C₆H₅]⁺ | Phenyl Ion | 77 | 77 | Common aromatic fragment |
Conclusion
The electron ionization mass spectrum of this compound is characterized by a rich fragmentation pattern that provides definitive structural information. Key diagnostic fragments arise from the loss of the methoxy radical (m/z 184/186) and a methanol molecule (m/z 183/185), the latter being a clear indicator of the ortho relationship between the nitro and ester functionalities.
By comparing its spectrum to that of Methyl 2-nitrobenzoate, the influence of the chloro-substituent becomes evident. The ~34 Da mass shift in corresponding fragments and, most importantly, the characteristic 3:1 isotopic signature in all chlorine-containing ions, serve as unambiguous markers. This comparative analysis demonstrates how subtle changes in molecular structure lead to predictable and interpretable differences in mass spectra, reinforcing the power of MS as a primary tool for structural elucidation in chemical research and development.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thiele.ruc.dk [thiele.ruc.dk]
- 4. Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. pharmacy180.com [pharmacy180.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Chloro-nitrobenzoate Isomers in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth analysis of the reactivity differences among ortho-, meta-, and para-isomers of chloro-nitrobenzoate. Understanding these nuances is critical for optimizing synthetic routes and developing robust drug manufacturing processes. This document moves beyond simple protocols to explain the fundamental principles governing these reactions, supported by experimental evidence and mechanistic insights.
Introduction: The Critical Role of Isomer Reactivity in Synthesis
In the synthesis of complex aromatic compounds, particularly in the pharmaceutical industry, the precise control of reaction regioselectivity and rate is paramount. Chloro-nitrobenzoates are common building blocks, and their reactivity in nucleophilic aromatic substitution (SNAr) reactions is highly dependent on the relative positions of the chloro, nitro, and benzoate functional groups. An incorrect assumption about isomer reactivity can lead to failed reactions, low yields, or the generation of difficult-to-separate impurities. This guide will dissect the electronic and steric factors that dictate the reactivity of these isomers, providing a predictive framework for your synthetic designs.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Unlike aliphatic SN2 reactions, which involve a backside attack and are hindered by steric bulk, SNAr reactions on aromatic rings proceed through a distinct two-step addition-elimination mechanism.[1][2] The presence of strong electron-withdrawing groups (EWGs) on the aromatic ring is a prerequisite for this reaction to occur under practical conditions.[3][4]
The key steps are:
-
Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[5][6][7] This is typically the rate-determining step of the reaction.[2]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (chloride ion).[2]
The stability of the Meisenheimer complex is the single most important factor determining the rate of an SNAr reaction.[5] The more stable this intermediate, the lower the activation energy for its formation and the faster the reaction.
Caption: General workflow of the SNAr addition-elimination mechanism.
Electronic Effects of Substituents: The Decisive Factor
The reactivity of chloro-nitrobenzoate isomers is governed by the interplay of the inductive and resonance effects of the nitro (-NO₂) and carboxylate (-COOR) groups. Both are electron-withdrawing groups, which are essential for activating the ring towards nucleophilic attack.[8][9]
-
Nitro Group (-NO₂): A powerful EWG due to both a strong inductive effect (-I) and a strong resonance effect (-M).
-
Ester Group (-COOR): Also an EWG, exhibiting both inductive (-I) and resonance (-M) effects, though generally weaker than the nitro group.
The key to understanding the reactivity differences lies in where these groups are positioned relative to the leaving group (chlorine).
When an EWG is in the ortho or para position to the chlorine, it can effectively stabilize the negative charge of the Meisenheimer complex through resonance.[4][10] The negative charge can be delocalized directly onto the electron-withdrawing nitro and/or carboxylate groups.[3][5] This substantial stabilization lowers the activation energy of the first step, leading to a much faster reaction rate.
Caption: Resonance stabilization pathway for the para-isomer intermediate.
In the meta-isomer, the nitro and carboxylate groups are unable to participate in the resonance stabilization of the negative charge on the ring.[5][10] The negative charge of the Meisenheimer complex cannot be delocalized onto the EWGs. Stabilization is limited to the weaker inductive effect, which pulls electron density through the sigma bonds.[5] Consequently, the Meisenheimer complex of the meta-isomer is significantly less stable, the activation energy is higher, and the reaction rate is dramatically slower.[4]
Comparative Experimental Analysis: A Model Reaction
To quantify these reactivity differences, we can perform a comparative kinetic study. A common and effective method is to react the chloro-nitrobenzoate isomers with a nucleophile, such as sodium methoxide, and monitor the reaction progress over time using techniques like HPLC or UV-Vis spectroscopy.
Objective: To determine the relative reaction rates of methyl 2-chloro-3-nitrobenzoate, methyl 4-chloro-3-nitrobenzoate, and methyl 2-chloro-5-nitrobenzoate with sodium methoxide.
Materials:
-
Methyl 2-chloro-3-nitrobenzoate (ortho-isomer relative to Cl)
-
Methyl 4-chloro-3-nitrobenzoate (para-isomer relative to Cl)
-
Methyl 2-chloro-5-nitrobenzoate (meta-isomer relative to Cl)
-
Sodium methoxide solution (0.1 M in methanol)
-
Anhydrous Methanol (reaction solvent)
-
HPLC system with a C18 column and UV detector
-
Thermostatted reaction vessel
Procedure:
-
Preparation: Prepare 0.01 M stock solutions of each chloro-nitrobenzoate isomer in anhydrous methanol.
-
Reaction Initiation: In a thermostatted vessel at 50°C, mix 10 mL of the isomer stock solution with 10 mL of the 0.1 M sodium methoxide solution. Start a timer immediately.
-
Sampling: At regular intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 100 µL aliquot from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing 900 µL of a mobile phase solution with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to neutralize the methoxide.
-
Analysis: Inject the quenched sample into the HPLC system. Monitor the disappearance of the starting material and the appearance of the product (methyl methoxy-nitrobenzoate).
-
Data Processing: Calculate the concentration of the starting material at each time point. Plot ln([Reactant]) versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).
Caption: Step-by-step workflow for the kinetic analysis experiment.
Expected Results and Data Interpretation
The experimental data will starkly illustrate the reactivity differences. The ortho- and para-isomers are expected to react significantly faster than the meta-isomer.
Table 1: Hypothetical Kinetic Data for Methoxide Substitution
| Isomer (Methyl Ester) | Position of -NO₂ relative to -Cl | Expected Relative Rate Constant (k_rel) | Rationale |
| 4-Chloro-3-nitrobenzoate | para | ~1000 | Strong resonance stabilization of the Meisenheimer complex by the para-nitro group. |
| 2-Chloro-3-nitrobenzoate | ortho | ~800 | Strong resonance stabilization, slightly reduced by potential steric hindrance from the adjacent ester group. |
| 2-Chloro-5-nitrobenzoate | meta | 1 | No resonance stabilization from the meta-nitro group; only weak inductive stabilization. |
Interpretation: The large difference in the relative rate constants (k_rel) directly reflects the stability of the corresponding Meisenheimer complex. The ability of the ortho and para nitro groups to delocalize the incoming negative charge via resonance provides a low-energy pathway for the reaction, resulting in a much faster rate. The meta isomer, lacking this pathway, reacts orders of magnitude slower.
Conclusion for the Practicing Scientist
The positional isomerism of chloro-nitrobenzoates is not a trivial detail but a fundamental controller of their chemical behavior. For professionals in drug development and chemical synthesis, this understanding is crucial for:
-
Route Scouting: Selecting the correct isomer to ensure timely and efficient bond formation.
-
Process Optimization: Designing reaction conditions (temperature, time, stoichiometry) that are appropriate for the reactivity of the chosen isomer. A condition suitable for a para-isomer will likely result in an incomplete reaction for a meta-isomer.
-
Impurity Profiling: Predicting potential side reactions or the presence of unreacted starting material based on the isomer's intrinsic reactivity.
By grounding your experimental design in the principles of electronic stabilization within the SNAr mechanism, you can approach the synthesis of complex aromatic molecules with greater precision and predictability.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Aromatic Reactivity [www2.chemistry.msu.edu]
- 4. byjus.com [byjus.com]
- 5. Use stability factors to explain why 1 chloro 4 nitrobenzene is more reac.. [askfilo.com]
- 6. Meisenheimer complex - Wikipedia [en.wikipedia.org]
- 7. Stable Spirocyclic Meisenheimer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
- 10. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
A Comparative Guide to the Synthetic Routes of Methyl 2-amino-5-chlorobenzoate
Methyl 2-amino-5-chlorobenzoate is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably Tolvaptan, a selective vasopressin V2-receptor antagonist used to treat hyponatremia and polycystic kidney disease.[1] The purity and scalability of the synthesis of this intermediate directly impact the efficiency and cost-effectiveness of the final drug product. This guide provides a comparative analysis of the primary synthetic strategies for Methyl 2-amino-5-chlorobenzoate, offering detailed experimental protocols, mechanistic insights, and a quantitative comparison to aid researchers and process chemists in selecting the optimal route for their specific needs.
Introduction to Synthetic Strategies
The synthesis of Methyl 2-amino-5-chlorobenzoate can be approached from several distinct starting materials, each with its own set of advantages and challenges. The most common strategies involve:
-
Direct Esterification of 5-Chloroanthranilic Acid: A straightforward approach involving the esterification of the commercially available 5-chloroanthranilic acid.
-
Chlorination of Methyl Anthranilate: This route starts with the readily available methyl anthranilate and introduces the chloro substituent in the final step.
-
Reduction of a Nitro Precursor: A two-step process starting from 2-nitro-5-chlorobenzoic acid, involving esterification followed by reduction of the nitro group.
-
Ring Opening of 5-Chloroisatoic Anhydride: A method that utilizes a cyclic anhydride precursor and opens it with methanol to form the desired product.
This guide will delve into the specifics of each of these routes, providing a comprehensive comparison of their respective merits.
Route 1: Direct Esterification of 5-Chloroanthranilic Acid
This is arguably the most direct and atom-economical route, provided that 5-chloroanthranilic acid is readily available. The core of this method is the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[2]
Mechanistic Insight
The Fischer esterification proceeds via a series of protonation and nucleophilic attack steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester. The use of reagents like thionyl chloride converts the carboxylic acid to a more reactive acyl chloride intermediate, which is then readily attacked by the alcohol.
Experimental Protocol:
Esterification of 2-amino-5-chlorobenzoic acid using Thionyl Chloride [3]
-
To a solution of 2-amino-5-chlorobenzoic acid (20 mmol) in methanol (60 mL), add thionyl chloride (60 mmol) dropwise at 0 °C.
-
After the addition is complete, reflux the resulting suspension overnight.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Remove the solvent by evaporation under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a 10% sodium hydroxide solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2-amino-5-chlorobenzoate.
Workflow Diagram:
References
A Senior Application Scientist's Guide to Confirming the Purity of Methyl 5-chloro-2-nitrobenzoate: A Comparative Analysis
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. Methyl 5-chloro-2-nitrobenzoate, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), is a prime example where rigorous purity assessment is non-negotiable.[1][2] Impurities, whether they are residual starting materials, by-products, or degradation products, can have significant impacts on the final drug product's stability and safety profile.[2]
This guide provides an in-depth comparison of the primary analytical methods for confirming the purity of this compound. We move beyond simple protocols to explore the causality behind experimental choices, ensuring that each method serves as a self-validating system. This analysis is designed for researchers, scientists, and drug development professionals who require robust, reliable, and validated methods for quality control.
The Imperative of Method Validation in Purity Analysis
Before delving into specific techniques, it is crucial to understand the framework of analytical method validation. Validation is the documented process that proves an analytical method is suitable for its intended purpose.[3][4] It provides the evidence that the method will consistently produce reliable and accurate results.[5] For an intermediate like this compound, analytical methods are typically validated for parameters such as accuracy, precision, specificity, linearity, and range to ensure they can reliably quantify the main component and its impurities.[6] Regulatory bodies like the FDA and international guidelines such as ICH require this rigorous validation before a product can be approved.[3][4]
Core Analytical Techniques: A Comparative Deep Dive
The selection of an analytical technique is dictated by the specific question being asked. Are we performing a routine purity check, searching for trace volatile impurities, or confirming the primary structure? Each scenario calls for a different approach. We will compare the three most powerful and commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is the definitive method for purity assessment and impurity profiling of non-volatile and thermally labile compounds like this compound.[7] Its high resolving power allows for the separation of the main compound from structurally similar impurities, making it ideal for quantitative analysis.[8]
Causality Behind the Method: We choose Reversed-Phase HPLC (RP-HPLC) because this compound is a moderately polar organic molecule. A C18 column (non-polar stationary phase) is used with a polar mobile phase. The analyte is retained on the column and then eluted by adjusting the mobile phase's polarity. Adding a small amount of acid (phosphoric or formic acid) to the mobile phase protonates any acidic functional groups, ensuring sharp, symmetrical peaks by preventing ionic interactions with residual silanols on the column packing.[9][10] UV detection is selected because the aromatic nitro-compound possesses a strong chromophore, allowing for sensitive detection.[10]
Experimental Protocol: RP-HPLC-UV for Purity Determination
Objective: To quantify the purity of this compound and detect non-volatile impurities.
Apparatus and Reagents:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)[10]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric Acid (H₃PO₄) or Formic Acid (HCOOH) for MS-compatibility[9]
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation:
-
Aqueous Phase (A): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water.
-
Organic Phase (B): Acetonitrile.
-
Filter both phases through a 0.45 µm membrane filter.[10]
-
-
Standard Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh ~10 mg of the this compound reference standard.
-
Transfer to a 100 mL volumetric flask and dissolve in a 50:50 mixture of Acetonitrile and Water.
-
-
Sample Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh ~10 mg of the test sample.
-
Transfer to a 100 mL volumetric flask and dissolve in the same diluent as the standard.
-
-
Chromatographic Conditions:
Parameter Condition Rationale Column C18, 4.6 x 150 mm, 5 µm Industry standard for retaining moderately polar analytes. Mobile Phase Acetonitrile : Water with 0.1% Phosphoric Acid (e.g., 50:50 v/v)[9][10] Provides good separation and peak shape. Flow Rate 1.0 mL/min[10] Ensures optimal efficiency and run time. Column Temp. 25°C[10] Maintains consistent retention times. Detection UV at 230 nm[10] Wavelength for high absorbance of the analyte. | Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤2.0%.
-
Analysis: Inject the blank (diluent), followed by the standard and sample solutions.
-
Calculation: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
References
- 1. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. particle.dk [particle.dk]
- 5. wjarr.com [wjarr.com]
- 6. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. benchchem.com [benchchem.com]
A Comparative Spectroscopic Guide to Methyl 5-chloro-2-nitrobenzoate and Its Derivatives
This guide provides an in-depth comparative analysis of the spectroscopic signatures of Methyl 5-chloro-2-nitrobenzoate, a critical intermediate in pharmaceutical synthesis, and its structurally related derivatives.[1] We move beyond mere data presentation to explore the causal relationships between molecular structure and spectroscopic output, offering field-proven insights for researchers, scientists, and drug development professionals. Our objective is to equip you with the expertise to confidently characterize these compounds, anticipate spectral features of novel derivatives, and ensure the integrity of your synthetic intermediates.
The Analytical Imperative: Characterizing this compound
This compound (MC2N) is a substituted benzene ring containing three key functional groups: a methyl ester, a nitro group, and a chlorine atom. The electronic interplay between the strongly electron-withdrawing nitro and chloro groups and the ester functionality creates a unique and definitive spectroscopic fingerprint. Accurate characterization is paramount for ensuring purity and predicting reactivity in subsequent synthetic steps, such as in the production of vasopressin V2-receptor antagonists like Tolvaptan.[1]
This guide will dissect the molecule's signature using a multi-technique approach, focusing on Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and together, they offer a self-validating system for unambiguous identification.
| Compound Profile: this compound | |
| Molecular Formula | C₈H₆ClNO₄[2] |
| Molecular Weight | 215.59 g/mol [3] |
| Appearance | White to light yellow solid[4] |
| Melting Point | 48-52 °C[3] |
| CAS Number | 51282-49-6[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of a molecule. For MC2N, the substitution pattern on the aromatic ring creates a distinct set of signals for the three aromatic protons, whose chemical shifts and coupling patterns are dictated by the electronic effects of the substituents.
Causality Behind Experimental Choices: We utilize both ¹H and ¹³C NMR to create a complete picture. ¹H NMR reveals the proton environment and their spatial relationships through spin-spin coupling, while ¹³C NMR confirms the carbon skeleton and the presence of quaternary (non-protonated) carbons, such as those bonded to the chloro, nitro, and ester groups. A high-field spectrometer (e.g., 400 MHz) is chosen to achieve better signal dispersion, which is critical for resolving the complex splitting patterns of the aromatic protons.
Experimental Protocol: NMR Analysis [5]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) within a 5 mm NMR tube. CDCl₃ is selected for its excellent solubilizing power for this type of compound and its well-defined residual solvent peaks for referencing.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz.
-
Scans: 16.
-
Relaxation Delay: 1 second.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz (on a 400 MHz instrument).
-
Scans: 1024 (A higher number of scans is required due to the lower natural abundance of ¹³C).
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.[6]
Data Interpretation & Comparison
The table below summarizes the expected NMR data for MC2N and compares it with a key isomer and a common synthetic derivative.
| Compound | Technique | Signal (ppm) | Multiplicity | Assignment & Rationale |
| This compound (Parent) | ¹H NMR | ~8.0-8.2 | d | H-3: Ortho to the strongly withdrawing NO₂ group, resulting in a significant downfield shift. |
| ~7.7-7.9 | dd | H-4: Coupled to both H-3 and H-6. | ||
| ~7.6-7.8 | d | H-6: Ortho to the chloro group. | ||
| ~3.9-4.0 | s | -OCH₃: Methyl ester protons, singlet. | ||
| ¹³C NMR | ~165 | s | C=O: Ester carbonyl carbon. | |
| ~125-150 | (multiple) | Aromatic Carbons: Range reflects the varied electronic environments. | ||
| ~53 | s | -OCH₃: Methyl ester carbon. | ||
| Methyl 2-chloro-5-nitrobenzoate (Isomer) [7] | ¹H NMR | ~8.2-8.4 | d | H-6: Ortho to NO₂ group, most downfield. |
| ~8.0-8.2 | dd | H-4: Coupled to H-3 and H-6. | ||
| ~7.6-7.8 | d | H-3: Ortho to the chloro group. | ||
| ~3.9-4.0 | s | -OCH₃: Methyl ester protons. | ||
| Methyl 2-amino-5-chlorobenzoate (Derivative) | ¹H NMR | ~6.5-7.5 | (multiple) | Aromatic Protons: The electron-donating NH₂ group causes a significant upfield shift (lower ppm) of all aromatic protons compared to the parent compound. |
| ~5.0-6.0 | br s | -NH₂: Amine protons, broad signal due to hydrogen bonding and quadrupole effects. | ||
| ~3.8-3.9 | s | -OCH₃: Methyl ester protons. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy excels at the rapid identification of functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations.[8] For MC2N, this technique provides immediate, confirmatory evidence for the nitro and ester groups.
Causality Behind Experimental Choices: The Fourier-Transform Infrared (FTIR) method using a potassium bromide (KBr) pellet is chosen for solid samples. This technique minimizes interference from solvents and provides a clear spectrum across the diagnostic functional group region (4000-1450 cm⁻¹) and the unique fingerprint region (1450-600 cm⁻¹).[5][8]
Experimental Protocol: FTIR Analysis [5]
-
Sample Preparation: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.
-
Data Acquisition:
-
Spectrometer: FTIR Spectrometer.
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 32.
-
-
Background Correction: Record a background spectrum of a pure KBr pellet and ensure it is automatically subtracted from the sample spectrum.
Data Interpretation & Comparison
The key vibrational frequencies are highly diagnostic. Aromatic nitro compounds are well-known to exhibit two very strong and characteristic N-O stretching bands.[9][10]
| Compound | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Rationale for Change |
| This compound (Parent) | N-O Asymmetric Stretch | 1550-1475[11] | Strong | Characteristic of an aromatic nitro group. |
| N-O Symmetric Stretch | 1360-1290[11] | Strong | Characteristic of an aromatic nitro group. | |
| C=O Stretch (Ester) | 1750-1730[12] | Strong | Typical for a conjugated ester. | |
| C-Cl Stretch | 800-600[12] | Strong | Confirms the presence of the chloro substituent. | |
| Methyl 2-amino-5-chlorobenzoate (Derivative) | N-H Stretch | 3550-3200 | Medium-Strong | Disappearance of NO₂ bands and appearance of N-H stretching bands are definitive proof of the nitro group reduction. |
| C=O Stretch (Ester) | 1710-1680 | Strong | The C=O frequency is lowered due to intramolecular hydrogen bonding with the adjacent NH₂ group. |
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns.
Causality Behind Experimental Choices: Electron Ionization (EI) is a "hard" ionization technique that provides a clear molecular ion peak and rich, reproducible fragmentation patterns, which are excellent for structural confirmation and library matching.[13] A Gas Chromatography (GC) inlet is ideal for this type of semi-volatile compound, ensuring sample purity before it enters the mass spectrometer.
Experimental Protocol: GC-MS Analysis [13]
-
Sample Preparation: Dissolve ~1 mg of the analyte in 1 mL of a volatile solvent like ethyl acetate.
-
GC Conditions:
-
Column: HP-5ms or equivalent non-polar capillary column.
-
Oven Program: Start at 70°C, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-550.
-
-
Data Analysis: Identify the molecular ion (M⁺) peak and analyze the major fragment ions. Critically, examine the isotopic cluster for the molecular ion.
Data Interpretation & Comparison
The fragmentation of nitroaromatic compounds is complex, often involving losses of radicals like •NO and •NO₂ or neutral molecules.[14][15] The presence of chlorine provides a key validation point.
| Compound | Key Ion (m/z) | Identity | Rationale & Comparative Notes |
| This compound (Parent) | 215 / 217 | [M]⁺ | Molecular Ion: The 3:1 intensity ratio of these peaks is the definitive signature of one chlorine atom (³⁵Cl/³⁷Cl). |
| 184 / 186 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. The chlorine isotope pattern is retained. | |
| 169 / 171 | [M - NO₂]⁺ | Loss of the nitro group. A common fragmentation pathway for nitroaromatics. | |
| 150 | [M - OCH₃ - Cl]⁺ | Loss of the methoxy radical followed by the chlorine radical. | |
| Methyl 5-bromo-2-nitrobenzoate (Derivative) | 259 / 261 | [M]⁺ | Molecular Ion: The key difference is the ~1:1 intensity ratio of the M⁺ and M+2 peaks, which is the unmistakable signature of one bromine atom (⁷⁹Br/⁸¹Br). This provides an immediate method to distinguish between halogenated derivatives. |
| Methyl 2-amino-5-chlorobenzoate (Derivative) | 185 / 187 | [M]⁺ | Molecular Ion: The molecular weight is 30 units lower than the parent, corresponding to the mass difference between NO₂ (46) and NH₂ (16). The chlorine isotope pattern remains. |
Visualizing the Analytical Workflow and Molecular Logic
To ensure clarity and repeatability, the entire analytical process and the underlying molecular logic can be visualized.
Caption: A generalized workflow for the spectroscopic analysis of chemical intermediates.
Caption: Logical relationships between the parent compound and its analyzed derivatives.
Caption: A plausible EI fragmentation pathway for this compound.
Conclusion
The structural elucidation of this compound and its derivatives is a task that demands a rigorous, multi-faceted analytical approach. This guide has demonstrated that by synergistically applying NMR, IR, and Mass Spectrometry, one can not only confirm the identity and purity of a target compound but also logically predict and interpret the spectra of its derivatives. Understanding the causality—how specific structural changes manifest in the spectroscopic data—is the hallmark of an experienced analytical scientist. The protocols, comparative data, and workflows presented herein serve as a robust framework for researchers in the pharmaceutical and chemical industries, ensuring the integrity of their work from lab-scale synthesis to process development.
References
- 1. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 5-氯-2-硝基苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 51282-49-6 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Solved Question | Chegg.com [chegg.com]
- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. eng.uc.edu [eng.uc.edu]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
A Comparative Guide to the Structural Elucidation of Methyl 5-chloro-2-nitrobenzoate: X-ray Crystallography vs. Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and molecular design. The seemingly simple aromatic compound, Methyl 5-chloro-2-nitrobenzoate, serves as an excellent case study for evaluating the gold standard of structural determination—Single-Crystal X-ray Diffraction (SC-XRD)—against other powerful and complementary analytical techniques. This guide provides an in-depth, objective comparison of these methods, grounded in experimental data, to illuminate the specific strengths and limitations of each approach in the context of small molecule characterization.
Synthesis and Crystallization: The Gateway to Atomic Resolution
The journey to elucidating a molecular structure begins with the synthesis and, crucially for X-ray crystallography, the crystallization of the target compound. This compound can be readily synthesized via the esterification of 5-chloro-2-nitrobenzoic acid. The quality of the resulting single crystals is paramount for a successful diffraction experiment.
Experimental Protocol: Synthesis and Crystallization
A reliable method for obtaining high-quality single crystals is the slow evaporation technique, which allows for the gradual and ordered arrangement of molecules into a crystalline lattice[1].
Synthesis:
-
To a stirred solution of 5-chloro-2-nitrobenzoic acid (10 g, 50 mmol) in acetone (60 ml), add potassium carbonate (K₂CO₃, 10.3 g, 74 mmol) and dimethyl sulfate (Me₂SO₄, 6.2 ml, 64.7 mmol).
-
Heat the mixture at reflux for 30 minutes.
-
After cooling, pour the reaction mixture into an ice-water bath and extract with ethyl acetate.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Concentrate the filtrate under reduced pressure to yield the crude methyl ester as a solid.
Crystallization:
-
Purify the crude solid by recrystallization from methanol.
-
Dissolve the purified solid in a minimal amount of fresh methanol.
-
Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days at room temperature.
-
Colorless, prism-like crystals suitable for X-ray diffraction will form[1].
The choice of methanol as the crystallization solvent is critical; it provides sufficient solubility for the compound while having a moderate evaporation rate that encourages slow, ordered crystal growth rather than rapid precipitation.
The Definitive Answer: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD provides the most direct and unambiguous picture of a molecule's structure in the solid state. By measuring how a crystal diffracts a beam of X-rays, we can calculate the electron density distribution and thus determine the precise positions of each atom in three-dimensional space.
Experimental Workflow: From Crystal to Structure
The process involves mounting a suitable crystal on a diffractometer, collecting diffraction data, solving the phase problem, and refining the structural model.
Crystallographic Data for this compound
The structure of this compound was determined at a low temperature (113 K) to minimize thermal vibrations and obtain a more precise structure. The key crystallographic parameters are summarized below[1].
| Parameter | Value |
| Chemical Formula | C₈H₆ClNO₄ |
| Molecular Weight | 215.59 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.2616 (9) |
| b (Å) | 22.470 (5) |
| c (Å) | 9.3894 (19) |
| β (°) | 90.64 (3) |
| Volume (ų) | 899.1 (3) |
| Z (molecules/unit cell) | 4 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 113 |
| Final R-factor (R1) | 0.041 |
The analysis reveals that the nitro and ester (methoxycarbonyl) groups are twisted relative to the plane of the benzene ring by 29.4° and 49.7°, respectively. The crystal packing is stabilized by weak intermolecular C—H···O interactions[1]. This level of detail, including precise bond lengths, bond angles, and intermolecular packing forces, is unique to crystallographic analysis.
A Comparative Analysis with Spectroscopic Techniques
While SC-XRD is definitive, it is not always feasible or necessary. Spectroscopic methods provide complementary data, are often faster, and analyze the compound in different physical states (e.g., in solution).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment and connectivity of atoms (primarily ¹H and ¹³C).
-
Information Gained: NMR reveals the number of unique protons and carbons, their chemical environments (chemical shift), neighboring nuclei (spin-spin coupling), and through-space proximity (NOE). This allows for the complete assembly of a molecule's connectivity map.
-
Experimental Data: While the specific spectrum for this compound is not publicly available, synthetic procedures confirm its structure using ¹H and ¹³C NMR[2]. For a similar molecule, Methyl 4-chlorobenzoate, the ¹H NMR spectrum shows two doublets in the aromatic region and a singlet for the methyl protons, confirming the parasubstitution pattern[3]. A similar pattern of three distinct aromatic signals and a methyl singlet would be expected for the target molecule.
-
Advantage over XRD: It provides data on the molecule's structure and dynamics in solution, which can be more relevant to its behavior in biological or reaction media. It does not require crystallization.
-
Limitation: It determines relative, not absolute, stereochemistry and does not provide precise bond lengths or angles.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation, clues about the molecule's substructures.
-
Information Gained: High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. The fragmentation pattern in the mass spectrum acts as a fingerprint, revealing stable fragments of the molecule.
-
Experimental Data: The molecular weight of this compound is 215.59 g/mol [4]. The mass spectrum of its isomer, Methyl 2-chloro-5-nitrobenzoate, shows a molecular ion peak (M⁺) at m/z 215 and a prominent peak at m/z 184, corresponding to the loss of a methoxy group (-OCH₃)[5]. A similar fragmentation would be anticipated for the target compound.
-
Advantage over XRD: It requires a minuscule amount of sample and provides a highly accurate molecular weight and formula, which is crucial for confirming a synthetic target.
-
Limitation: It provides no information about the 3D arrangement of atoms or stereochemistry. Isomers often yield very similar mass spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.
-
Information Gained: Different covalent bonds absorb IR radiation at characteristic frequencies. This allows for the quick identification of key functional groups such as carbonyls (C=O), nitro groups (NO₂), C-O bonds, and aromatic C-H bonds.
-
Experimental Data: The IR spectrum of the starting material, 5-chloro-2-nitrobenzoic acid, clearly shows a broad O-H stretch for the carboxylic acid, a sharp C=O stretch, and characteristic peaks for the NO₂ group[6]. Upon esterification to form the target molecule, the broad O-H peak would disappear, and the C=O stretch would shift to a slightly higher wavenumber, confirming the reaction's success.
-
Advantage over XRD: It is extremely fast, non-destructive, and requires minimal sample preparation, making it an excellent tool for monitoring reaction progress[7][8].
-
Limitation: It provides very limited information about the overall molecular skeleton and no information about atomic connectivity or stereochemistry[9].
Head-to-Head: Choosing the Right Tool
The selection of an analytical technique is dictated by the specific question a researcher aims to answer. The following guide summarizes the strengths and weaknesses of each method for the structural elucidation of a small molecule like this compound.
Conclusion
For this compound, single-crystal X-ray diffraction provides the ultimate structural proof, delivering an unparalleled level of detail regarding its three-dimensional geometry and intermolecular interactions in the solid state. However, a comprehensive characterization relies on the synergistic use of multiple techniques. NMR spectroscopy confirms the atomic connectivity in solution, mass spectrometry verifies the molecular weight and elemental formula, and IR spectroscopy provides a rapid check for the presence of key functional groups.
For the drug development professional or synthetic chemist, SC-XRD is the final arbiter for absolute structure confirmation, while the combination of NMR, MS, and IR forms the routine, high-throughput toolkit for confirming identity, assessing purity, and monitoring the progress of a chemical synthesis.
References
- 1. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 51282-49-6 [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. 5-氯-2-硝基苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Methyl 2-chloro-5-nitrobenzoate | C8H6ClNO4 | CID 22754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Chloro-2-nitrobenzoic acid(2516-95-2) IR Spectrum [chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. mlsu.ac.in [mlsu.ac.in]
- 9. What are the advantages and disadvantages of infrared class 11 chemistry CBSE [vedantu.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 5-chloro-2-nitrobenzoate
For researchers and scientists engaged in drug development and other chemical syntheses, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical laboratory practice. Methyl 5-chloro-2-nitrobenzoate, a common intermediate, requires meticulous handling and disposal due to its inherent hazardous properties. This guide provides a detailed, step-by-step protocol for its proper disposal, grounded in established safety standards and scientific principles.
Understanding the Hazard Profile of this compound
Before delving into disposal procedures, it is crucial to understand the hazard profile of this compound. A thorough risk assessment informs every subsequent step in its life cycle, from handling to final disposal.
| Hazard Category | Description | Primary Safety Concern |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | Ingestion can lead to adverse health effects. |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3] | Direct contact can cause inflammation and discomfort. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3] | Contact with eyes can result in significant injury. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[2][3] | Inhalation of dust or fumes can irritate the respiratory system. |
| Combustibility | Combustible solid.[1] | Presents a fire hazard if not stored and handled properly. |
This data is synthesized from available Safety Data Sheets (SDS). Always refer to the specific SDS provided by your supplier for the most accurate information.
The nitroaromatic structure of this compound warrants particular attention. Nitroaromatic compounds are known for their energetic properties and potential for thermal decomposition, which can be exothermic and potentially violent under certain conditions.[4][5][6][7] Therefore, avoiding exposure to high temperatures and incompatible materials is a critical aspect of its safe management.
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins the moment the substance is designated as waste. The following workflow is designed to ensure compliance with regulatory standards, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9][10]
Figure 1: A stepwise workflow for the proper disposal of this compound.
1. Waste Identification and Minimization:
-
A chemical is considered waste when it is no longer intended for use.[11]
-
Employ waste minimization strategies, such as ordering only the necessary quantities of chemicals and reducing the scale of experiments, to decrease the volume of hazardous waste generated.[8][12]
2. Personal Protective Equipment (PPE):
-
Before handling waste this compound, don the appropriate PPE. This includes:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A lab coat.
-
In cases where dust may be generated, a NIOSH-approved N95 dust mask is essential.[1]
-
3. Container Selection:
-
Select a waste container that is in good condition, leak-proof, and compatible with this compound.[13] Glass or high-density polyethylene (HDPE) containers are generally suitable.
-
Avoid using metal containers for any chemical waste unless compatibility is confirmed, as some chemicals can corrode metal.[14]
4. Waste Segregation:
-
Crucially, do not mix this compound waste with other chemical waste streams.
-
Incompatible materials can lead to dangerous reactions.[15] Specifically, keep this compound away from:
5. Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste."[13]
-
The label must also include the full chemical name: "this compound" and the approximate quantity.[15]
-
Indicate the date when the first amount of waste was added to the container.
6. Interim Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[8][12]
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the SAA is away from heat sources and ignition.[17]
7. Container Management in the SAA:
-
The waste container must be kept securely closed at all times, except when adding waste.[13]
-
Place the container in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[18]
8. Request for Pickup:
-
Once the container is full, or before it exceeds the accumulation time limits set by your institution or local regulations, arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[12][18]
9. Documentation:
-
Maintain accurate records of the hazardous waste generated and disposed of, in accordance with institutional and regulatory requirements.[10][19]
10. Off-site Disposal:
- The collected waste will be transported by a certified hazardous waste handler to a licensed Treatment, Storage, and Disposal Facility (TSDF).[10][20] These facilities are equipped to handle and dispose of hazardous materials in an environmentally sound manner, often through high-temperature incineration.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to mitigate risks.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: If safe to do so, increase ventilation in the area.
-
Personal Protection: Do not attempt to clean up a spill without the proper PPE.
-
Containment: For small spills, carefully sweep up the solid material, avoiding dust generation.[2] You can dampen the material with a non-reactive solvent like 60-70% ethanol to minimize dust.[21]
-
Collection: Place the spilled material and any contaminated cleaning supplies into a labeled hazardous waste container.[11]
-
Decontamination: Clean the spill area thoroughly with soap and water.[21]
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Conclusion: Fostering a Culture of Safety
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to these detailed procedures, researchers not only ensure regulatory compliance but also actively contribute to a safer working environment and the protection of our ecosystem. This commitment to responsible chemical management is integral to the integrity and trustworthiness of the scientific community.
References
- 1. 5-氯-2-硝基苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. scielo.br [scielo.br]
- 5. DSpace [repository.kaust.edu.sa]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. academia.kaust.edu.sa [academia.kaust.edu.sa]
- 8. odu.edu [odu.edu]
- 9. axonator.com [axonator.com]
- 10. epa.gov [epa.gov]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. acewaste.com.au [acewaste.com.au]
- 15. canterbury.ac.nz [canterbury.ac.nz]
- 16. Chemical Incompatibility Guide – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 17. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 18. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 19. sustainable-markets.com [sustainable-markets.com]
- 20. epa.gov [epa.gov]
- 21. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
